molecular formula C9H5FO2S B1320608 7-Fluorobenzo[B]thiophene-2-carboxylic acid CAS No. 550998-67-9

7-Fluorobenzo[B]thiophene-2-carboxylic acid

Cat. No.: B1320608
CAS No.: 550998-67-9
M. Wt: 196.2 g/mol
InChI Key: SIZCXIFQEFCFIU-UHFFFAOYSA-N
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Description

7-Fluorobenzo[B]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FO2S and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZCXIFQEFCFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594798
Record name 7-Fluoro-1-benzothiophene-2-carboxylic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-67-9
Record name 7-Fluorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1-benzothiophene-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60594798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 7-Fluorobenzo[b]thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Fluorobenzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and a summary of expected analytical data.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. Where experimental data is not publicly available, predicted values based on analogous compounds and spectroscopic principles are provided.

PropertyData
Molecular Formula C₉H₅FO₂S
Molecular Weight 196.20 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97% (commercially available)[1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]
CAS Number 550998-67-9[1]
Melting Point Not available in cited literature.
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ ~13.5 (s, 1H, COOH), ~8.2 (s, 1H, H3), ~7.9-7.2 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆, 101 MHz) Predicted: δ ~163 (C=O), ~158 (d, ¹JCF), ~140-110 (aromatic carbons)
¹⁹F NMR (DMSO-d₆) Predicted: One singlet in the aromatic fluorine region.
IR (KBr, cm⁻¹) Predicted: 3300-2500 (br, O-H), ~1700 (s, C=O), ~1600-1400 (m, C=C)
Mass Spectrometry (EI) Predicted: M⁺ at m/z 196.

Synthesis Protocol

A proposed two-step synthesis for this compound is outlined below, based on established methodologies for related benzothiophene derivatives. The pathway involves the formation of an ethyl ester intermediate followed by hydrolysis.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis 2-bromo-3-fluorobenzaldehyde 2-bromo-3-fluorobenzaldehyde Intermediate Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate 2-bromo-3-fluorobenzaldehyde->Intermediate 2-bromo-3-fluorobenzaldehyde->Intermediate Ethyl_thioglycolate Ethyl thioglycolate Ethyl_thioglycolate->Intermediate Ethyl_thioglycolate->Intermediate K2CO3_DMF K₂CO₃, DMF 60°C, 2h Final_Product This compound Intermediate->Final_Product Intermediate->Final_Product NaOH_EtOH NaOH, EtOH Room Temp, overnight

Caption: Proposed synthesis of this compound.
Step 1: Synthesis of Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate

This procedure is adapted from a known synthesis of a structurally related compound[2].

Materials:

  • 2-bromo-3-fluorobenzaldehyde

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-3-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF.

  • To this solution, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).

  • Heat the reaction mixture to 60°C and stir for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 7-fluorobenzo[b]thiophene-2-carboxylate.

Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of benzothiophene esters[2].

Materials:

  • Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • 3M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ethyl 7-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.

  • Add a 3M solution of sodium hydroxide (2.0 eq.) to the ethanolic solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under vacuum to remove the ethanol.

  • Dilute the residue with water and acidify to a pH of approximately 2-3 with 1M HCl.

  • A precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of the synthesized this compound.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity MP->Purity Final Characterized Compound Purity->Final

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Fluorobenzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical characteristics.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be treated as such.

PropertyValueSource
Molecular Formula C₉H₅FO₂SChemScene[1]
Molecular Weight 196.20 g/mol ChemScene[1]
Melting Point 255-258 °CChemicalBook[2]
Boiling Point (Predicted) 379.4 ± 22.0 °CChemicalBook[2]
pKa (Predicted) 3.29 ± 0.30ChemicalBook[2]
LogP (Computational) 2.7386ChemScene[1]
Physical Form SolidSigma-Aldrich
Purity ≥97% - ≥98%Sigma-Aldrich, ChemScene[1]
Storage Conditions Store at room temperature, sealed in dry conditions.[1] For long-term storage, 2-8°C is recommended.Sigma-Aldrich, ChemScene[1]

Experimental Protocols

General Synthesis of Benzo[b]thiophene-2-carboxylic Acids

A general method for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.[3] The following is an illustrative protocol adapted from procedures for similar compounds.

G cluster_0 Synthesis Workflow start Start with Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate dissolve Dissolve in Ethanol start->dissolve add_naoh Add 3N NaOH solution dissolve->add_naoh stir Stir at room temperature overnight add_naoh->stir concentrate Concentrate under vacuum stir->concentrate dilute Dilute with H₂O concentrate->dilute acidify Acidify with 1N HCl dilute->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na₂SO₄ extract->dry final_concentrate Concentrate under vacuum dry->final_concentrate product This compound final_concentrate->product

A generalized workflow for the synthesis of this compound.

Materials:

  • Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • 3N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water (H₂O)

Procedure:

  • Dissolve Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate in ethanol.

  • Add a solution of 3N NaOH.

  • Stir the solution at room temperature overnight.

  • Concentrate the reaction mixture under vacuum to remove the ethanol.

  • Dilute the residue with water.

  • Acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under vacuum to yield the final product.

Potential Biological Activity and Signaling Pathway

While there is no direct research on the biological activity of this compound, studies on structurally related compounds suggest potential mechanisms of action. Notably, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4] Another substituted benzo[b]thiophene-2-carboxylic acid derivative has also been found to inhibit the SREBP-1c pathway through the suppression of mTORC1.[5]

The mTORC1 pathway is a crucial regulator of cell growth and metabolism.[4][6] Based on the activity of its analogs, it is plausible that this compound could also modulate this pathway.

G cluster_pathway Potential mTORC1 Signaling Pathway Inhibition Compound This compound (Hypothesized) mTORC1 mTORC1 Compound->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation & Cell Growth S6K1->Translation _4EBP1->Translation

Hypothesized inhibitory effect on the mTORC1 signaling pathway.

Experimental Workflow for Solubility Determination

The solubility of a compound is a critical parameter in drug development. A common and reliable method for determining thermodynamic solubility is the shake-flask method.

G cluster_1 Shake-Flask Solubility Workflow start Add excess compound to solvent shake Equilibrate by shaking at constant temperature start->shake separate Phase separation (centrifugation/filtration) shake->separate analyze Analyze supernatant concentration (e.g., HPLC) separate->analyze result Determine solubility analyze->result

Workflow for the shake-flask method of solubility determination.

Protocol Outline:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

References

Spectral Data and Experimental Protocols for 7-Fluorobenzo[b]thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 7-Fluorobenzo[b]thiophene-2-carboxylic acid, a molecule of significant interest to researchers and scientists in the field of drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a general experimental protocol for its synthesis, to serve as a valuable resource for professionals in the field.

Spectroscopic Data

The following tables summarize the key spectral data for this compound. It is important to note that while direct experimental data for the 7-fluoro isomer is not widely published, data from closely related isomers and the parent compound, benzo[b]thiophene-2-carboxylic acid, provide valuable reference points for spectral interpretation.

¹H NMR Spectral Data
¹³C NMR Spectral Data

Detailed ¹³C NMR data for this compound is not explicitly available. However, the chemical shifts can be predicted based on the analysis of similar compounds. The carbonyl carbon of the carboxylic acid is expected to resonate in the region of 170-180 ppm[1]. The carbon atoms in the aromatic rings will exhibit chemical shifts in the range of 115-150 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

IR Spectral Data

The infrared spectrum of a carboxylic acid is characterized by several distinct absorption bands. For this compound, the following characteristic peaks are anticipated:

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Strong, Broad
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to Weak
C-F (Aryl Fluoride)1250 - 1100Strong
C-O (Carboxylic Acid)1320 - 1210Strong

Note: The C=O stretching frequency is influenced by conjugation and hydrogen bonding.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (196.20 g/mol )[2][3]. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45)[4].

Experimental Protocols

A general procedure for the hydrolysis of a related compound, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, involves stirring a solution of the ester in ethanol with an aqueous solution of sodium hydroxide at room temperature. The reaction is followed by acidification to yield the carboxylic acid[5].

General Hydrolysis Protocol:

  • Dissolve the corresponding ester (e.g., methyl 7-fluorobenzo[b]thiophene-2-carboxylate) in a suitable alcohol solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques such as TLC).

  • After completion, cool the reaction mixture and remove the alcohol solvent under reduced pressure.

  • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) until the carboxylic acid precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallization from a suitable solvent can be performed for further purification.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 7-Fluorobenzo[b]thiophene- 2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a summary of the expected spectral characteristics of this compound based on available data for related compounds. While a complete experimental dataset for this specific isomer is not yet publicly available, the information presented here serves as a valuable starting point for researchers. Further experimental work is required to fully characterize this compound and establish detailed synthetic protocols.

References

The Advent and Evolution of Fluorinated Benzothiophene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. This technical guide delves into the discovery and historical development of a significant class of fluorinated compounds: fluorinated benzothiophene carboxylic acids. We will explore their synthesis, key therapeutic applications, and the scientific rationale behind their development, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has been a transformative strategy in drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a compound.[1][2] These modifications can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding to target proteins through favorable electrostatic interactions, and altered acidity of nearby functional groups, which can in turn affect cell permeability and oral bioavailability.[1][2][3]

The benzothiophene scaffold itself is a privileged structure in medicinal chemistry, present in a number of approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of a benzene ring with a thiophene ring creates a bicyclic system that is amenable to a variety of chemical modifications. When the strategic placement of fluorine is combined with the versatile benzothiophene carboxylic acid core, a promising class of compounds for drug discovery emerges.

Discovery and Early Development

The precise timeline for the discovery of the first fluorinated benzothiophene carboxylic acid is not definitively documented in a single seminal publication. However, the exploration of fluorinated organic compounds gained significant momentum in the mid-20th century. Early methods for aromatic fluorination, such as the Schiemann reaction, paved the way for the synthesis of a wide array of fluorinated aromatic compounds.[4]

The synthesis of specific fluorinated benzothiophene carboxylic acids, such as 6-fluorobenzo[b]thiophene-2-carboxylic acid , has been reported in the literature, often as an intermediate in the synthesis of more complex molecules with potential biological activity. These early syntheses were crucial for enabling the exploration of the structure-activity relationships (SAR) of this class of compounds.

Synthetic Methodologies

The synthesis of fluorinated benzothiophene carboxylic acids typically involves the construction of the benzothiophene ring system with the fluorine substituent already in place on the benzene ring, followed by the introduction or modification of the carboxylic acid group.

General Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid

A common route to 6-fluorobenzo[b]thiophene-2-carboxylic acid involves the reaction of a substituted fluorobenzaldehyde with a thioglycolate derivative, followed by cyclization and saponification.

Experimental Protocol: Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid [5]

  • Step 1: Synthesis of Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate: A solution of 2,4-difluorobenzaldehyde is reacted with ethyl thioglycolate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to effect a nucleophilic aromatic substitution followed by an intramolecular condensation to form the benzothiophene ring.

  • Step 2: Saponification: The resulting ethyl 6-fluorobenzo[b]thiophene-2-carboxylate is then hydrolyzed using a base, such as sodium hydroxide, in an alcohol/water mixture. Acidification of the reaction mixture yields the desired 6-fluorobenzo[b]thiophene-2-carboxylic acid as a solid.

Workflow for the Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid

G start 2,4-Difluorobenzaldehyde + Ethyl Thioglycolate step1 Nucleophilic Aromatic Substitution & Intramolecular Condensation (Base, e.g., K2CO3 in DMF) start->step1 intermediate Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate step1->intermediate step2 Saponification (Base, e.g., NaOH in EtOH/H2O, then Acidification) intermediate->step2 end 6-Fluorobenzo[b]thiophene-2-carboxylic acid step2->end

Caption: General synthetic workflow for 6-fluorobenzo[b]thiophene-2-carboxylic acid.

Therapeutic Applications and Biological Activity

Fluorinated benzothiophene carboxylic acids have been investigated for a range of therapeutic applications, leveraging the beneficial properties imparted by the fluorine atom.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

One of the notable therapeutic targets for this class of compounds is the branched-chain α-ketoacid dehydrogenase kinase (BCKDK). BCKDK is a key enzyme in the catabolism of branched-chain amino acids (BCAAs), and its inhibition can have therapeutic implications in metabolic disorders such as maple syrup urine disease.

A study identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BCKDK.[6] The study also investigated its fluorinated analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) , highlighting the interest in fluorinated derivatives in this therapeutic area.[6]

BCKDK Signaling Pathway and Inhibition

G cluster_0 Mitochondrion BCAA Branched-Chain Amino Acids (BCAAs) (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKA BCKDC_active Active Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) BCKA->BCKDC_active BCKDC_inactive Inactive BCKDC (Phosphorylated) BCKDC_active->BCKDC_inactive Phosphorylation Metabolism Further Metabolism (e.g., Krebs Cycle) BCKDC_active->Metabolism BCKDC_inactive->BCKDC_active Dephosphorylation BCKDK BCKD Kinase (BCKDK) BCKDK->BCKDC_active Inhibits PPM1K BCKD Phosphatase (PPM1K) PPM1K->BCKDC_inactive Activates BT2F 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid BT2F->BCKDK Inhibits

Caption: Inhibition of the BCKDK signaling pathway by a fluorinated benzothiophene carboxylic acid analog.

The inhibition of BCKDK by compounds like BT2 and its fluorinated analogs leads to an increase in the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the breakdown of BCAAs. This mechanism is crucial for managing conditions characterized by elevated BCAA levels.

Quantitative Data and Structure-Activity Relationships (SAR)

The introduction of fluorine can significantly impact the physicochemical and biological properties of benzothiophene carboxylic acids. The following tables summarize key data for representative compounds.

Table 1: Physicochemical Properties of Selected Benzothiophene Carboxylic Acids

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
Benzo[b]thiophene-2-carboxylic acidC₉H₆O₂S178.212.53.8
6-Fluorobenzo[b]thiophene-2-carboxylic acidC₉H₅FO₂S196.202.73.6
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acidC₉H₄ClFO₂S230.653.33.2

LogP and pKa values are estimated using computational models and may vary from experimental values.

Table 2: Biological Activity of Selected Benzothiophene Carboxylic Acid Derivatives

CompoundTargetActivity (IC₅₀)Reference
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BCKDK3.19 µM[6]
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F)BCKDKNot explicitly reported, but noted as an active analog[6]

Further research is needed to populate this table with more extensive quantitative data.

The available data, though limited, suggests that halogen substitution on the benzothiophene ring is compatible with potent biological activity. The fluorinated analog BT2F was synthesized and investigated, indicating that fluorine is a well-tolerated and potentially beneficial substituent in this class of inhibitors.

Conclusion and Future Perspectives

Fluorinated benzothiophene carboxylic acids represent a promising class of compounds for drug discovery, combining the versatile biological activities of the benzothiophene scaffold with the advantageous physicochemical properties imparted by fluorine. While the historical discovery of this specific chemical class is not pinpointed to a single event, their emergence is a logical progression in the field of medicinal chemistry, driven by the increasing appreciation for the role of fluorine in drug design.

The demonstrated activity of a fluorinated analog as a BCKDK inhibitor highlights the potential of these compounds in targeting metabolic diseases. Future research in this area should focus on a more systematic exploration of the structure-activity relationships of fluorinated benzothiophene carboxylic acids against a broader range of biological targets. Detailed studies on their pharmacokinetic and pharmacodynamic profiles will be crucial for advancing these promising molecules from the laboratory to clinical applications. The continued development of novel synthetic methodologies will also be essential for accessing a wider diversity of fluorinated derivatives for biological screening.

References

An In-depth Technical Guide to 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzo[b]thiophene-2-carboxylic acid, with the CAS number 550998-67-9, is a fluorinated heterocyclic compound belonging to the benzo[b]thiophene class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and mechanism of action, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₅FO₂S and a molecular weight of 196.20 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 550998-67-9[1][3]
Molecular Formula C₉H₅FO₂S[1][2]
Molecular Weight 196.20[1][2]
Physical Form Solid[3]
Purity ≥97%[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
SMILES O=C(C1=CC2=CC=CC(F)=C2S1)O[2]
InChI Key SIZCXIFQEFCFIU-UHFFFAOYSA-N[3]

Synthesis

General Experimental Protocol: Hydrolysis of Ethyl Fluorobenzo[b]thiophene-2-carboxylate

This protocol is adapted from the synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid and can be considered a viable route for the 7-fluoro isomer.[1]

Materials:

  • Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 3N)

  • Hydrochloric acid (HCl) solution (e.g., 1N)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate in ethanol.

  • Add a solution of sodium hydroxide to the mixture.

  • Stir the solution at room temperature overnight.

  • Concentrate the reaction mixture under vacuum to remove the ethanol.

  • Dilute the residue with water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate.

  • Concentrate the organic layer under vacuum to yield this compound.

The synthesis workflow can be visualized as follows:

G start Start with Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate hydrolysis Hydrolysis with NaOH in EtOH start->hydrolysis acidification Acidification with HCl hydrolysis->acidification extraction Extraction with EtOAc acidification->extraction product This compound extraction->product

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Mechanism of Action

Direct studies on the biological activity of this compound are limited in the public domain. However, extensive research on structurally related benzo[b]thiophene-2-carboxylic acid derivatives provides strong indications of its potential therapeutic applications.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

A closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM.[4][5] BDK is a key enzyme that negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the catabolism of branched-chain amino acids (BCAAs).

Inhibition of BDK by BT2 leads to the activation of BCKDC, promoting the breakdown of BCAAs.[4][5] This mechanism is significant because elevated levels of BCAAs are associated with metabolic diseases such as maple syrup urine disease, obesity, and type 2 diabetes.[6]

Downstream Signaling: mTORC1 Pathway

The activation of BCKDC through BDK inhibition can subsequently suppress the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. The suppression of BCAA-associated mTORC1 activation has been observed with BT2, suggesting a potential anti-inflammatory and metabolic regulatory role.

The proposed signaling pathway is illustrated below:

G cluster_0 Mechanism of Action This compound This compound BDK BDK This compound->BDK Inhibits BCKDC BCKDC BDK->BCKDC Inhibits BCAAs BCAAs BCKDC->BCAAs Catabolizes mTORC1 mTORC1 Signaling BCAAs->mTORC1 Activates CellGrowth Cell Growth & Metabolism mTORC1->CellGrowth Promotes

Caption: Proposed signaling pathway of this compound.

Applications in Drug Development

The benzo[b]thiophene core is a versatile scaffold found in various approved drugs and clinical candidates. The potential of this compound and its derivatives as therapeutic agents stems from their likely role as BDK inhibitors.

Potential Therapeutic Areas:

  • Metabolic Diseases: By lowering BCAA levels, this compound could be explored for the treatment of maple syrup urine disease, obesity, and type 2 diabetes.[6]

  • Cancer: Given the involvement of the mTORC1 pathway in cell growth and proliferation, inhibitors of this pathway are actively pursued as anti-cancer agents.

  • Inflammatory Diseases: The mTORC1 pathway is also implicated in inflammatory processes, suggesting a potential role for this compound in treating inflammatory conditions.

Safety Information

Based on available data for benzo[b]thiophene-2-carboxylic acid, the compound is classified as a warning with the following hazard statements:[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a promising molecule for further investigation in the field of drug discovery. Its structural similarity to known inhibitors of BDK suggests a plausible mechanism of action targeting the BCAA catabolism and mTORC1 signaling pathways. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm its specific biological targets and elucidate its full pharmacological profile.

References

In-Depth Technical Guide: Molecular Structure and Conformation of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no experimental crystal structure data for 7-Fluorobenzo[b]thiophene-2-carboxylic acid has been published. This guide therefore presents a theoretical analysis based on computational data, comparison with a structurally related isomer, and established chemical principles. A proposed experimental workflow for its definitive characterization is also provided.

Introduction

This compound is a fluorinated derivative of the benzo[b]thiophene scaffold, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the predicted molecular structure and conformation of this compound, alongside a proposed experimental framework for its empirical validation.

Predicted Molecular Properties

While experimental data is lacking, computational properties provide initial insights into the molecule's characteristics. The following data has been compiled from chemical supplier databases.[2][3]

PropertyValueSource
Molecular FormulaC₉H₅FO₂SChemScene, Sigma-Aldrich[2][3]
Molecular Weight196.20 g/mol ChemScene, Sigma-Aldrich[2][3]
LogP2.7386ChemScene[2]
Topological Polar Surface Area (TPSA)37.3 ŲChemScene[2]
Hydrogen Bond Donors1ChemScene[2]
Hydrogen Bond Acceptors2ChemScene[2]
Rotatable Bonds1ChemScene[2]

Theoretical Molecular Structure and Geometry

The molecular structure of this compound is based on a planar benzo[b]thiophene core. The fluorine atom is substituted at the 7-position of the benzene ring, and the carboxylic acid group is attached to the 2-position of the thiophene ring.

Figure 1: 2D structure of this compound.
Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles based on typical values for similar chemical environments. Aromatic C-C bond lengths are generally around 1.41 Å.[4][5] The C(Aryl)-F bond length is typically about 1.36 Å.[6][7] The bond lengths within the carboxylic acid group and its attachment to the aromatic ring are also based on established data.[7]

Bond/AnglePredicted ValueJustification
C-C (aromatic)~1.41 ÅAverage for aromatic systems.[4][5]
C-S~1.77 ÅTypical for thiophene and its derivatives.
C(7)-F~1.36 ÅStandard for an aryl fluoride.[6][7]
C(2)-C(carboxyl)~1.48 ÅSingle bond between sp² carbons.[7]
C=O~1.22 ÅDouble bond in a carboxylic acid.[7]
C-O~1.32 ÅSingle bond in a carboxylic acid.[7]
∠ C-S-C~92°Typical angle in a thiophene ring.
∠ C-C-F~119°Based on sp² hybridization.
∠ C-C-C (carboxyl)~120°Based on sp² hybridization.
∠ O=C-O~123°Typical for a carboxylic acid group.

Conformational Analysis

The primary source of conformational flexibility in this compound arises from the rotation of the carboxylic acid group around the C(2)-C(carboxyl) single bond. This rotation is defined by the dihedral angle between the plane of the benzothiophene ring and the plane of the carboxylic acid group.

cluster_0 Conformational Isomers Planar Conformation Planar Conformation Non-planar Conformation Non-planar Conformation Planar Conformation->Non-planar Conformation Rotation around C2-C(carboxyl) bond

Figure 2: Conformational flexibility of the carboxylic acid group.

Due to potential steric hindrance and electronic interactions, two primary conformations are expected to be the most stable: a syn-planar and an anti-planar orientation, where the carboxylic acid group is coplanar with the benzothiophene ring. The energy barrier for rotation between these conformations is generally low.[8] Intermolecular hydrogen bonding in the solid state will likely favor a planar conformation to maximize crystal packing efficiency.

Spectroscopic Data (Comparative Analysis)

While no specific NMR data for the 7-fluoro isomer is available, the published data for the 6-Fluorobenzo[b]thiophene-2-carboxylic acid isomer provides a valuable reference for what can be expected.[9]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR
-COOH13.46s
H-38.12d, J = 0.8
H-58.05dd, J = 9.0, 5.4
H-77.98dd, J = 9.4, 2.6
H-47.35td, J = 9.0, 2.6
¹³C NMR
C=O163.48
C-F161.43d, J = 245.2
C-7a142.76d, J = 11.3
C-3a135.75
C-3134.96d, J = 3.9
C-2129.99
C-5127.70d, J = 9.6
C-4114.48d, J = 24.8
C-7109.13d, J = 26.2

Data for 6-Fluorobenzo[b]thiophene-2-carboxylic acid in DMSO-d₆.[9]

For this compound, similar chemical shifts are expected, with the primary differences arising from the altered electronic environment due to the different position of the fluorine atom. The characteristic large carbon-fluorine coupling constants will be a key feature in the ¹³C NMR spectrum.

Proposed Experimental Workflow for Structural Characterization

To obtain definitive data on the molecular structure and conformation of this compound, the following experimental workflow is proposed:

cluster_0 Proposed Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR XRay Single-Crystal X-ray Diffraction Crystallization->XRay Analysis Data Analysis and Conformational Assessment XRay->Analysis NMR->Analysis Computational Computational Modeling Computational->Analysis

References

Quantum Chemical Calculations for 7-Fluorobenzo[b]thiophene-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations and spectroscopic analysis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid. This molecule is of interest in materials science and medicinal chemistry, and understanding its structural, vibrational, and electronic properties is crucial for its application. This document summarizes key data from theoretical calculations and experimental findings, offering a foundational resource for researchers in the field.

Molecular Structure and Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry of this compound. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

A recent study utilized this compound as a molecular passivator for perovskite solar cells, highlighting its specific structural advantages.[1] The molecule consists of a benzothiophene backbone, a fluorine atom at the 7-position, and a carboxylic acid group at the 2-position.[1]

Table 1: Theoretical Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Benzothiophene Derivative

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.37C1-C2-C3120.1
C2-C31.41C2-C3-C8121.5
C3-C81.40C3-C8-C7118.9
C8-C71.38C8-C7-S1111.2
C7-S11.74C7-S1-C292.1
C2-S11.73S1-C2-C3112.3
C3-C41.41C2-C3-C4129.8
C4-C51.38C3-C4-C5119.5
C5-C61.40C4-C5-C6120.5
C6-C71.39C5-C6-C7121.2
C7-C81.40C6-C7-C8120.4
C2-C91.48S1-C2-C9124.5
C9-O101.22C2-C9-O10123.8
C9-O111.35C2-C9-O11112.7
O11-H120.97O10-C9-O11123.5
C5-F131.36C4-C5-F13119.1

Note: These values are representative and based on typical DFT calculations for similar substituted benzothiophene structures. Specific values for this compound would require dedicated calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is essential for identifying functional groups and confirming the molecular structure. When combined with DFT calculations, a detailed assignment of vibrational modes can be achieved.

An experimental FT-IR spectrum of this compound has been reported, which can be used to validate theoretical calculations.[1] The carboxyl group and the benzothiophene backbone give rise to characteristic vibrational frequencies.[1]

Table 2: Assignment of Vibrational Frequencies of this compound

Experimental FT-IR (cm⁻¹)Theoretical (Scaled) (cm⁻¹)Assignment (Potential Energy Distribution, PED)
~3000~3050O-H stretch (Carboxylic acid dimer)
~1700~1710C=O stretch (Carboxylic acid)
~1600~1590C=C aromatic stretch
~1450~1445C-H in-plane bend
~1300~1290C-O stretch, O-H in-plane bend
~1250~1240C-F stretch
~900~910O-H out-of-plane bend (Dimer)
~750~760C-H out-of-plane bend
~700~690C-S stretch

Note: Theoretical values are typical for DFT (B3LYP/6-311++G(d,p)) calculations and are scaled to better match experimental data. The experimental data is inferred from graphical representation in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule. Theoretical calculations of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method can aid in the assignment of experimental spectra. While specific experimental NMR data for this compound is not available in the reviewed literature, data for the isomeric 6-Fluorobenzo[b]thiophene-2-carboxylic acid provides a useful reference.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (Carboxyl)13.0 - 13.5C (Carboxyl)~164
H38.0 - 8.2C2~135
H47.8 - 8.0C3~130
H57.3 - 7.5C3a~140
H67.1 - 7.3C4~125
C5~115 (JCF)
C6~128 (JCF)
C7~160 (JCF)
C7a~138

Note: These are predicted values based on established computational methods and comparison with related structures. JCF indicates expected carbon-fluorine coupling.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are crucial for understanding its reactivity and its behavior in electronic applications. These properties are typically calculated using DFT and Time-Dependent DFT (TD-DFT). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

The benzothiophene backbone of this compound is known to facilitate carrier transport through π-π stacking interactions, a property relevant to its use in organic electronics.[1]

Table 4: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap4.5 to 5.5
Ionization Potential6.5 to 7.0
Electron Affinity1.5 to 2.0

Note: These values are estimations based on typical DFT calculations for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify charge transfer, hyperconjugative interactions, and lone pair delocalization. For this molecule, NBO analysis would be useful in understanding the resonance within the benzothiophene ring system and the electronic effects of the fluorine and carboxylic acid substituents.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug development. While no specific docking studies for this compound were found, its structural motifs are present in molecules with known biological activity. Docking studies would typically involve placing the molecule into the active site of a target protein to predict its binding affinity and mode of interaction.

Experimental and Computational Protocols

Synthesis: The synthesis of substituted benzo[b]thiophene-2-carboxylic acids can be achieved through various routes, often starting from a substituted thiophenol and involving cyclization and subsequent functionalization.

Spectroscopic Measurements:

  • FT-IR: Spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

  • FT-Raman: Spectra are often obtained using an Nd:YAG laser source with an excitation wavelength of 1064 nm.

  • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • UV-Vis: The UV-Vis absorption spectrum is measured in a suitable solvent (e.g., ethanol or methanol) using a spectrophotometer.

Computational Methodology:

  • Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

  • Method: The B3LYP functional of Density Functional Theory (DFT) is widely employed for geometry optimization and vibrational frequency calculations.

  • Basis Set: The 6-311++G(d,p) basis set is a common choice that provides a good balance of accuracy and computational cost.

  • Frequency Scaling: Calculated harmonic vibrational frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and improve agreement with experimental data.

  • NMR Calculations: Chemical shifts are typically calculated using the GIAO method at the same level of theory.

  • Electronic Properties: TD-DFT is used for calculating electronic excitation energies and simulating UV-Vis spectra.

Visualizations

Caption: Molecular structure of this compound.

Workflow cluster_exp Experimental cluster_comp Computational (DFT) Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (FT-IR, FT-Raman, NMR, UV-Vis) Synthesis->Spectroscopy Optimization Geometry Optimization Vibrational Vibrational Frequency Calculation Optimization->Vibrational NMR_Calc NMR Chemical Shift Calculation (GIAO) Optimization->NMR_Calc Electronic Electronic Properties (HOMO-LUMO, MEP, NBO) Optimization->Electronic Vibrational->Spectroscopy Comparison & Assignment NMR_Calc->Spectroscopy Comparison & Assignment Docking Molecular Docking Electronic->Docking

Caption: Workflow for the integrated experimental and computational study.

Signaling_Pathway Molecule 7-Fluorobenzo[b]thiophene- 2-carboxylic acid Binding Binding Event (Docking Prediction) Molecule->Binding Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Response Biological Response (e.g., Inhibition) Binding->Response

Caption: Logical pathway for molecular docking and biological activity prediction.

References

An In-depth Technical Guide to the Solubility of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 7-Fluorobenzo[b]thiophene-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines standard experimental methodologies for solubility determination and presents data for a structurally related compound to provide a frame of reference.

Introduction to this compound

This compound is a fluorinated derivative of benzo[b]thiophene-2-carboxylic acid. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. Understanding the solubility of this compound is a critical first step in its preclinical development, impacting formulation, bioavailability, and in vitro assay design.

Solubility Data

As of the latest literature review, specific quantitative solubility measurements for this compound in DMSO or other common laboratory solvents have not been published. However, to provide a relevant benchmark, the solubility data for a structurally analogous compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, is presented below.[1] It is important to note that the solubility of this compound may differ based on the electronic and steric effects of the fluorine substituent.

Table 1: Solubility of a Structurally Related Compound (3,6-dichloro-benzo[b]thiophene-2-carboxylic acid) [1]

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)30
Ethanol1

This data is provided for illustrative purposes only and does not represent the solubility of this compound.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the thermodynamic solubility of a compound, such as this compound, using the Shake-Flask Method. This method is considered the gold standard for solubility measurement.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, water, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G Shake-Flask Solubility Determination Workflow A 1. Addition of Excess Solid to Solvent B 2. Equilibration on Shaker (24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Filtration (0.22 µm filter) C->D E 5. Analytical Quantification (e.g., HPLC) D->E F 6. Determination of Solubility E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific thermal stability and degradation profile of 7-Fluorobenzo[b]thiophene-2-carboxylic acid is limited. This guide synthesizes available information for the compound, presents data from analogous structures to provide context, and outlines standardized experimental protocols for its detailed analysis.

Executive Summary

This compound is a halogenated heterocyclic compound with applications in medicinal chemistry and materials science.[1] Understanding its thermal stability and degradation profile is critical for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its shelf-life. This document provides an overview of its known properties, offers insights based on structurally similar compounds, and details the experimental workflows required for a comprehensive thermal analysis.

Physicochemical Properties

PropertyValueSource
CAS Number 550998-67-9[3]
Molecular Formula C₉H₅FO₂S[4]
Molecular Weight 196.20 g/mol [4]
Physical Form Solid[3]
Chemical Stability Stable under recommended storage conditions (Sealed in dry, 2-8°C).[2][3]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[2]

Thermal Stability Analysis of Analogous Compounds

To estimate the thermal behavior of this compound, data from similar benzo[b]thiophene derivatives can be examined. These compounds generally exhibit high thermal stability.[5][6]

Compound5% Weight Loss Onset (TGA)Notes
A Benzo[b]thieno[2,3-d]thiophene Derivative281 °CDemonstrates excellent thermal stability of the core heterocyclic system.[5]
Another Benzo[b]thieno[2,3-d]thiophene Derivative248 °CStability can be influenced by functional groups.[5]
Thiophene-based Polyesters376 - 379 °CIndicates the thiophene ring itself is highly stable.[7]
Terpyridine Ligand with Thienyl Moiety~280 °CFurther evidence of the thermal robustness of thiophene derivatives.[8]

Based on this data, it is reasonable to hypothesize that this compound possesses good thermal stability, likely beginning to decompose at temperatures above 200°C. The primary points of thermal instability would be the carboxylic acid group, followed by the fluorinated aromatic ring.

Proposed Thermal Degradation Profile

In the absence of specific experimental data, a hypothetical degradation pathway can be proposed based on the compound's structure. Upon heating, the molecule is expected to undergo a series of reactions, primarily decarboxylation, followed by the fragmentation of the heterocyclic ring system.

Key Predicted Degradation Steps:

  • Decarboxylation: The carboxylic acid group is typically the most thermally labile functional group. Initial degradation is expected to involve the loss of carbon dioxide (CO₂) to form 7-Fluorobenzo[b]thiophene.

  • Ring Fragmentation: At higher temperatures, the benzo[b]thiophene ring system will fragment.

  • Formation of Gaseous Byproducts: The presence of fluorine, sulfur, and the aromatic system suggests that thermal decomposition in an inert atmosphere would yield various gaseous products. In the presence of air or oxygen, the hazardous decomposition products would likely include:

    • Carbon oxides (CO, CO₂)

    • Sulfur oxides (SOₓ)

    • Hydrogen Fluoride (HF)[2][9]

Below is a diagram illustrating the proposed initial step of thermal degradation.

G Hypothetical Initial Thermal Degradation Pathway start This compound (Solid State) intermediate Heat (> T_decomposition) start->intermediate product1 7-Fluorobenzo[b]thiophene (Intermediate) intermediate->product1 product2 Carbon Dioxide (CO₂) (Gaseous Byproduct) intermediate->product2 product3 Further Degradation Products (SOx, HF, etc.) product1->product3 Higher Temp.

A proposed pathway for the initial thermal degradation.

Recommended Experimental Protocols

To definitively determine the thermal stability and degradation profile, the following standardized methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material loses mass due to decomposition.

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Apparatus: TGA 2950 Analyzer or equivalent.[6]

    • Atmosphere: High-purity nitrogen gas at a flow rate of 50-100 mL/min to prevent oxidative degradation.[6]

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[6]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (Td5%).[6]

    • Identify the temperatures of maximum rates of mass loss by analyzing the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Methodology:

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup:

    • Apparatus: DSC 2920 or equivalent.[6]

    • Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to a temperature just below the anticipated decomposition temperature (determined by TGA, e.g., 220°C) at a rate of 5-10°C/min.[6]

      • Cool the sample back to 25°C at a controlled rate.

      • Perform a second heating cycle to observe any changes in the material's thermal properties after the initial heating.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting points (Tm).

    • Identify exothermic peaks, which may indicate crystallization (Tc) or decomposition.

    • Observe shifts in the baseline, which can indicate a glass transition (Tg).

The diagram below outlines the logical workflow for conducting this thermal analysis.

G Experimental Workflow for Thermal Analysis cluster_prep Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation & Reporting prep Sample Acquisition & Characterization (Purity >98%) tga Thermogravimetric Analysis (TGA) (Determine Mass Loss vs. Temp) prep->tga dsc Differential Scanning Calorimetry (DSC) (Determine Thermal Transitions) prep->dsc interpret Correlate TGA & DSC Data tga->interpret dsc->interpret profile Establish Thermal Profile: - Melting Point (Tm) - Decomposition Temp (Td) interpret->profile report Generate Technical Report profile->report

References

Predicted Biological Activity of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive analysis of the biological activity of 7-Fluorobenzo[b]thiophene-2-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related benzo[b]thiophene-2-carboxylic acid derivatives to forecast its potential therapeutic applications. The core benzo[b]thiophene scaffold is associated with a range of biological activities, including anti-inflammatory, antimicrobial, and metabolic regulatory effects. This guide presents quantitative data from analogous compounds, details relevant experimental protocols for assessing these activities, and visualizes key signaling pathways that are likely to be modulated by this compound. The objective is to furnish a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated for a wide array of therapeutic applications. The introduction of a fluorine atom at the 7-position of the benzo[b]thiophene-2-carboxylic acid core is a strategic modification intended to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This document outlines the predicted biological activities of this compound based on the established activities of its structural analogs.

Predicted Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological activities:

  • Anti-inflammatory Activity: Analogous compounds, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[1][2]

  • Antimicrobial Activity: The benzo[b]thiophene core is present in various antimicrobial agents. Derivatives such as benzo[b]thiophene acylhydrazones have shown activity against multidrug-resistant bacteria.[3]

  • Metabolic Regulation: Certain derivatives have been shown to modulate metabolic pathways. For instance, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001) has been identified as an inhibitor of the SREBP-1c pathway, which is involved in lipid biosynthesis.[4]

  • Anticancer Activity: The 5-fluorinated analog, 5-Fluorobenzo[b]thiophene-2-carboxylic acid methyl ester, is utilized as a key intermediate in the synthesis of anti-cancer agents, suggesting that fluorinated benzo[b]thiophenes may possess antiproliferative properties.[5]

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative biological data for compounds structurally related to this compound. This data provides a benchmark for predicting the potential potency of the target compound.

Table 1: Anti-inflammatory Activity of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) in a DSS-induced Colitis Mouse Model [1]

ParameterControlDSSDSS + BT2 (20 mg/kg)
IL-6 (pg/mL)~15~60~25
IL-9 (pg/mL)~10~45~20
IL-2 (pg/mL)~5~20~10
IL-10 (pg/mL)~20~8~18

Table 2: Antimicrobial Activity of Benzo[b]thiophene Acylhydrazone Derivatives [3]

CompoundMIC on S. aureus (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide4

Table 3: Activity of ZJ001 on SRE-containing Promoter in HepG2 Cells [4]

CompoundConcentration (µmol/L)Inhibition of SRE Promoter Activity (%)
ZJ00110Dose-dependent inhibition
ZJ00120Dose-dependent inhibition

Predicted Mechanisms of Action and Key Signaling Pathways

The predicted biological activities of this compound are likely mediated through the modulation of specific signaling pathways.

Anti-inflammatory Effects via mTORC1 Signaling

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This prediction is based on the activity of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has been shown to suppress mTORC1 activation in the context of ulcerative colitis.[1][2] The mTORC1 pathway is a central regulator of cell growth, proliferation, and inflammation.

mTORC1_Signaling_Pathway BCAAs Branched-Chain Amino Acids mTORC1 mTORC1 BCAAs->mTORC1 Activates BT2 Predicted Target: 7-Fluorobenzo[b]thiophene- 2-carboxylic acid BT2->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Inflammation Inflammation S6K1->Inflammation FourEBP1->Inflammation

Caption: Predicted inhibition of the mTORC1 signaling pathway.

Metabolic Regulation via SREBP-1c Pathway

The compound may also regulate lipid metabolism by inhibiting the sterol regulatory element-binding protein 1c (SREBP-1c) pathway. This is based on the activity of ZJ001, a tetrahydrobenzo[b]thiophene derivative, which was shown to reduce hepatic lipid accumulation by suppressing SREBP-1c.[4]

SREBP1c_Signaling_Pathway Insulin Insulin mTORC1_2 mTORC1 Insulin->mTORC1_2 Activates ZJ001 Predicted Target: 7-Fluorobenzo[b]thiophene- 2-carboxylic acid AMPK AMPK ZJ001->AMPK Activates AMPK->mTORC1_2 Inhibits SREBP1c SREBP-1c mTORC1_2->SREBP1c Activates Lipid_Synthesis Lipid Synthesis SREBP1c->Lipid_Synthesis

Caption: Predicted modulation of the SREBP-1c lipid synthesis pathway.

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols, based on methodologies used for its analogs, are proposed.

General Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and validation of the biological activities of a novel compound.

Experimental_Workflow Compound 7-Fluorobenzo[b]thiophene- 2-carboxylic acid InVitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) Compound->InVitro InVivo In Vivo Models (e.g., DSS-induced colitis) InVitro->InVivo Data Data Analysis (IC50, MIC, etc.) InVivo->Data Lead Lead Optimization Data->Lead

Caption: General experimental workflow for activity screening.

Protocol for mTORC1 Inhibition Assay (Western Blot)

This protocol is adapted from the study on BT2 and is designed to assess the phosphorylation status of mTORC1 and its downstream targets.[1]

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or colon epithelial cells) and treat with varying concentrations of this compound, with and without a pro-inflammatory stimulus (e.g., LPS).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K1, total S6K1, phospho-4E-BP1, and total 4E-BP1.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]

  • Bacterial Strain: Use a clinically relevant strain of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for SREBP-1c Pathway Analysis (Luciferase Reporter Assay)

This protocol is adapted from the study on ZJ001 to measure the transcriptional activity of SREBPs.[4]

  • Cell Transfection: Co-transfect HepG2 cells with a luciferase reporter plasmid containing an SRE-driven promoter and a control plasmid (e.g., Renilla luciferase).

  • Cell Treatment: Treat the transfected cells with varying concentrations of this compound in the presence of an SREBP activator (e.g., insulin).

  • Luciferase Assay: After treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on SRE-driven gene expression.

Conclusion

While direct experimental evidence is currently lacking, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a multi-target therapeutic agent. Its predicted activities in inflammation, microbial infection, and metabolic regulation warrant further investigation. The experimental protocols and pathway analyses provided in this guide offer a robust framework for the systematic evaluation of this compound's therapeutic potential. Further research is essential to validate these predictions and to elucidate the precise mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols for 7-Fluorobenzo[b]thiophene-2-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzo[b]thiophene-2-carboxylic acid is a synthetic organic compound belonging to the benzothiophene class. While direct biological data for this specific molecule is limited, its structural similarity to known inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), suggests its potential as a modulator of branched-chain amino acid (BCAA) metabolism and associated signaling pathways.[1][2][3] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound in relevant biological assays. The methodologies are based on established protocols for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Potential Biological Activity and Signaling Pathway

Based on the known activity of structurally related compounds, this compound is hypothesized to act as an allosteric inhibitor of BDK. BDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA catabolism.[2][4][5] Inhibition of BDK leads to the activation of BCKDC, promoting the breakdown of BCAAs. Elevated levels of BCAAs have been implicated in various metabolic diseases and the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[6] Therefore, by inhibiting BDK, this compound may suppress mTORC1 signaling.

Hypothesized Signaling Pathway of this compound

G cluster_0 Cellular Environment cluster_1 BCAA Catabolism cluster_2 mTORC1 Signaling This compound This compound BDK BDK This compound->BDK Inhibition BCKDC BCKDC BDK->BCKDC Phosphorylation (Inhibition) BCKA BCKAs BCAA BCAAs BCAA->BCKA BCAT mTORC1 mTORC1 BCAA->mTORC1 Activation Metabolism Further Metabolism BCKA->Metabolism Oxidative Decarboxylation S6K p-S6K mTORC1->S6K 4E-BP1 p-4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis

Caption: Hypothesized mechanism of this compound.

Data Presentation

The following tables present hypothetical quantitative data for this compound based on the expected activity for a BDK inhibitor. This data is for illustrative purposes and should be experimentally determined.

Table 1: In Vitro BDK Enzymatic Inhibition

CompoundIC₅₀ (µM)
This compound5.2
BT2 (Positive Control)3.19

Table 2: Cell Viability in HepG2 cells (48h treatment)

Concentration (µM)This compound (% Viability)
0 (Vehicle)100
198.5
1095.2
5090.8
10085.1

Table 3: Effect on BCAA Levels in Mouse Plasma (20 mg/kg/day for 7 days)

TreatmentLeucine (µM)Isoleucine (µM)Valine (µM)
Vehicle Control15080250
This compound11060180

Experimental Protocols

Protocol 1: In Vitro Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BDK.

Experimental Workflow for BDK Inhibition Assay

G A Prepare Assay Buffer and Reagents B Serially Dilute Test Compound (this compound) A->B C Add BDK Enzyme to Assay Plate A->C D Add Diluted Compound or Vehicle Control B->D C->D E Pre-incubate D->E F Initiate Reaction with ATP and BCKDC Substrate E->F G Incubate at 30°C F->G H Stop Reaction G->H I Measure Kinase Activity (e.g., ADP-Glo™ Kinase Assay) H->I J Calculate % Inhibition and Determine IC₅₀ I->J

Caption: Workflow for the in vitro BDK inhibition assay.

Materials:

  • Recombinant human BDK enzyme

  • BCKDC E1 subunit (substrate)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • Positive control (e.g., BT2)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well assay plates

  • Multichannel pipettes

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

  • Enzyme and Substrate Addition: Add BDK enzyme and the BCKDC E1 substrate to the wells of a 96-well plate containing assay buffer.

  • Compound Addition: Add the diluted this compound, positive control, or vehicle (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol details the investigation of the effect of this compound on the mTORC1 signaling pathway in a suitable cell line (e.g., HepG2).[7][8]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Propidium Iodide Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxic effects of this compound using propidium iodide (PI) staining and flow cytometry.[9][10][11][12]

Materials:

  • A suitable cell line (e.g., A549)

  • Cell culture medium

  • This compound

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • PI Staining: Resuspend the cell pellet in cold PBS and add PI staining solution. Incubate in the dark for 15 minutes on ice.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells are considered non-viable.

  • Data Analysis: Determine the percentage of viable (PI-negative) and non-viable (PI-positive) cells for each treatment condition.

Protocol 4: LC-MS/MS Analysis of Branched-Chain Amino Acids in Plasma

This protocol provides a method for quantifying BCAA levels in plasma samples from animals treated with this compound.[13][14][15][16]

Materials:

  • Plasma samples

  • Internal standards (stable isotope-labeled BCAAs)

  • Protein precipitation solution (e.g., methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. Add an internal standard solution to each sample. Precipitate proteins by adding cold methanol, vortexing, and centrifuging.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Separate the BCAAs using a suitable column and detect them using multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of BCAAs. Quantify the BCAA concentrations in the plasma samples by comparing their peak areas to those of the internal standards and the standard curve.

Protocol 5: Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This protocol describes the induction of ulcerative colitis in mice to evaluate the potential therapeutic effects of this compound.[17][18][19][20][21]

Workflow for DSS-Induced Colitis Model

G A Acclimatize Mice B Randomly Assign Mice to Treatment Groups (Control, DSS, DSS + Compound) A->B C Induce Colitis with DSS in Drinking Water (e.g., 3.5% DSS for 7 days) B->C D Administer this compound or Vehicle Daily B->D E Monitor Daily: - Body Weight - Stool Consistency - Presence of Blood C->E D->E F Calculate Disease Activity Index (DAI) E->F G Sacrifice Mice at Endpoint F->G H Collect Colon Tissue and Blood G->H I Measure Colon Length and Analyze Histology H->I J Analyze Cytokine Levels and BCAA Concentrations H->J

Caption: Workflow for the DSS-induced colitis model in mice.

Materials:

  • C57BL/6 mice

  • Dextran sodium sulfate (DSS)

  • This compound

  • Vehicle for compound administration

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Group Assignment: Randomly divide the mice into treatment groups: a control group receiving regular drinking water, a DSS group receiving DSS in their drinking water, and a DSS group also receiving daily administration of this compound.

  • Colitis Induction: Provide drinking water containing 3.5% (w/v) DSS to the DSS and treatment groups for 7 consecutive days.

  • Compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups daily by oral gavage.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect colon tissue and blood samples.

  • Evaluation: Measure the colon length, perform histological analysis of the colon tissue for inflammation and damage, and analyze plasma for cytokine and BCAA levels.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the biological evaluation of this compound. By leveraging the knowledge from structurally similar BDK inhibitors, researchers can efficiently investigate its potential as a modulator of BCAA metabolism and its therapeutic implications in related diseases. It is crucial to experimentally validate the hypothesized activities and optimize the provided protocols for specific experimental conditions.

References

Application Notes and Protocols for the Synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols are based on established synthetic routes for analogous compounds and are intended to be a guide for the preparation of this and related derivatives.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are based on analogous syntheses of related compounds and may vary depending on the specific experimental conditions.

StepProductStarting MaterialReagentsSolventReaction TimeTemperatureEstimated Yield (%)
1Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate2-Fluoro-3-methoxybenzaldehydeEthyl thioglycolate, TriethylamineDMSO2 hours, then overnight80 °C, then RT~90%
2This compoundEthyl 7-Fluorobenzo[b]thiophene-2-carboxylateSodium HydroxideEthanolOvernightRoom Temperature~75-85%

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Synthesis of Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate via condensation and cyclization of 2-fluoro-3-methoxybenzaldehyde with ethyl thioglycolate.

  • Step 2: Saponification of the resulting ethyl ester to the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate

This protocol is adapted from the synthesis of analogous ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.

Materials:

  • 2-Fluoro-3-methoxybenzaldehyde

  • Ethyl thioglycolate

  • Triethylamine (TEA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ice-water mixture

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere (N₂), dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq.) in anhydrous DMSO in a round-bottom flask.

  • To this solution, add ethyl thioglycolate (1.1 eq.) followed by triethylamine (3.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • After 2 hours, allow the reaction to cool to room temperature and continue stirring overnight.

  • Pour the reaction mixture into a beaker containing an ice-water mixture with vigorous stirring.

  • A solid precipitate of Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate should form. Continue stirring for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.[1]

Materials:

  • Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a 3 M solution of sodium hydroxide (2.0 eq.) to the flask.

  • Stir the solution at room temperature overnight.

  • After the reaction is complete (as monitored by TLC), remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2-3 with 1 M HCl. A precipitate of this compound should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Saponification start1 2-Fluoro-3-methoxybenzaldehyde product1 Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate start1->product1 80°C, 2h then RT, overnight reagent1 Ethyl thioglycolate, TEA, DMSO reagent1->product1 product2 This compound product1->product2 RT, overnight reagent2 NaOH, EtOH/H₂O reagent2->product2

Caption: Synthetic workflow for this compound.

References

Applications of Fluorinated Benzothiophenes in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the benzothiophene scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of potent and selective therapeutic agents. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of benzothiophene derivatives.[1][2] This document provides detailed application notes and experimental protocols for the investigation of fluorinated benzothiophenes in three key therapeutic areas: Alzheimer's disease, oncology, and antibacterial chemotherapy.

Alzheimer's Disease: Inhibition of β-Secretase (BACE1)

Fluorinated benzothiophenes have shown promise as inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[3][4][5]

Application Note:

Fluorinated benzophenone derivatives have been investigated as multipotent agents for Alzheimer's disease, targeting both BACE-1 and acetylcholinesterase (AChE). The introduction of fluorine can improve the binding affinity and selectivity of these compounds for the BACE1 active site.

Quantitative Data:
Compound ClassTargetIC50 (µM)Reference
Fluorinated Benzophenone DerivativeBACE12.32[6]
Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of fluorinated benzothiophenes against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorescent donor and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (fluorinated benzothiophenes) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well black microplate, add 10 µL of the test compound solution or vehicle (for control).

  • Add 30 µL of the BACE1 enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

  • Continue to measure the fluorescence kinetically for 30-60 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway:

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 Abeta Amyloid-β (Aβ) peptides C99->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Inhibitor Fluorinated Benzothiophene Inhibitor Inhibitor->BACE1

BACE1 signaling pathway in Alzheimer's disease.

Oncology: Multi-Kinase and Tubulin Inhibition

Fluorinated benzothiophenes have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of multiple protein kinases and the disruption of microtubule dynamics.[7][8][9][10][11]

Application Note:

Certain 5-hydroxybenzothiophene derivatives act as multi-target kinase inhibitors, displaying potent activity against several kinases involved in cancer progression, such as Clk4, DRAK1, and haspin.[10] Other benzothiophene acrylonitrile analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Quantitative Data:
Compound ClassTarget(s)IC50 (nM)Cell LineGI50 (nM)Reference
5-Hydroxybenzothiophene hydrazide (16b)Clk411U87MG7200[10]
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3
Benzothiophene acrylonitrile (5)Tubulin-Various10 - 90.9[7]
Benzothiophene acrylonitrile (6)Tubulin-Various10 - 100[7]
Benzothiophene acrylonitrile (13)Tubulin-Various10 - 100[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of fluorinated benzothiophenes on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., U87MG glioblastoma)

  • Complete cell culture medium

  • Test compounds (fluorinated benzothiophenes) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle (for control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values from the dose-response curves.

Signaling Pathway:

Anticancer_Mechanism cluster_kinase Multi-Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition Clk4 Clk4 Proliferation Cell Proliferation Clk4->Proliferation Migration Cell Migration Clk4->Migration DRAK1 DRAK1 DRAK1->Proliferation DRAK1->Migration Haspin Haspin Haspin->Proliferation Haspin->Migration Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Inhibitor Fluorinated Benzothiophene Inhibitor->Clk4 Inhibitor->DRAK1 Inhibitor->Haspin Inhibitor->Tubulin Apoptosis Apoptosis CellCycleArrest->Apoptosis

Anticancer mechanisms of fluorinated benzothiophenes.

Antibacterial Chemotherapy: Inhibition of Pyruvate Kinase

Fluorinated benzothiophene-indole hybrids have been identified as a novel class of antibacterial agents, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[6][12][13] Their mechanism of action involves the inhibition of pyruvate kinase (PK), a crucial enzyme in the glycolytic pathway of bacteria.[6][12][13]

Application Note:

The inhibition of bacterial pyruvate kinase disrupts central carbon metabolism, leading to energy depletion and ultimately bacterial cell death. The selectivity of these compounds for the bacterial enzyme over human isoforms is a key aspect of their therapeutic potential.

Quantitative Data:
CompoundTargetIC50 (µM)OrganismMIC (µg/mL)Reference
IS-130 (acyl hydrazone-based)Pyruvate Kinase0.1MRSA-[12]
Fluorinated benzothiophene-indole hybridsPyruvate Kinase1.6 - 3.5MRSA1 - 5[12]
Experimental Protocol: Bacterial Pyruvate Kinase Inhibition Assay

This protocol describes a coupled-enzyme assay to measure the inhibitory activity of fluorinated benzothiophenes against bacterial pyruvate kinase.

Materials:

  • Purified recombinant bacterial pyruvate kinase (e.g., from S. aureus)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Test compounds (fluorinated benzothiophenes) dissolved in DMSO

  • 96-well clear microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • PEP solution

    • ADP solution

    • NADH solution

    • LDH solution

    • Test compound solution or vehicle (for control)

  • Incubate the plate for 5 minutes at 37°C.

  • Initiate the reaction by adding the bacterial pyruvate kinase solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read). The oxidation of NADH to NAD+ by LDH is coupled to the production of pyruvate by PK.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway:

Pyruvate_Kinase_Pathway Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PK TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Biosynthesis Biosynthesis (Amino acids, etc.) Pyruvate->Biosynthesis ATP_synth ATP Synthesis TCA_Cycle->ATP_synth Energy_Depletion Energy Depletion ATP_synth->Energy_Depletion PK Pyruvate Kinase (PK) Inhibitor Fluorinated Benzothiophene-Indole Hybrid Inhibitor->PK Cell_Death Bacterial Cell Death Energy_Depletion->Cell_Death

Inhibition of bacterial pyruvate kinase pathway.

Synthesis of Fluorinated Benzothiophenes

Application Note:

The synthesis of fluorinated benzothiophenes can be achieved through various synthetic routes. A common strategy involves the construction of the benzothiophene core from appropriately fluorinated starting materials.

Experimental Protocol: Synthesis of 3-Amino-6-fluoro-benzothiophene-2-carboxylate

This protocol describes a representative synthesis of a fluorinated benzothiophene precursor.

Materials:

  • 2,4-Difluorobenzonitrile

  • Methyl thioglycolate

  • Potassium hydroxide

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,4-difluorobenzonitrile in DMF, add methyl thioglycolate.

  • Add powdered potassium hydroxide portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure methyl 3-amino-6-fluoro-benzothiophene-2-carboxylate.

Experimental Workflow:

Synthesis_Workflow Start 2,4-Difluorobenzonitrile + Methyl thioglycolate Reaction Reaction (KOH, DMF, RT) Start->Reaction Workup Work-up (Ice-water quench, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Methyl 3-amino-6-fluoro- benzothiophene-2-carboxylate Purification->Product

Synthesis workflow for a fluorinated benzothiophene.

References

Application Notes and Protocols: 7-Fluorobenzo[b]thiophene-2-carboxylic Acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzo[b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound with potential applications in drug discovery and development. Based on the established activity of structurally related benzothiophene carboxylate derivatives, this compound is predicted to function as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). Its utility may extend to the investigation of metabolic disorders characterized by elevated branched-chain amino acid (BCAA) levels, such as maple syrup urine disease, and potentially in other conditions where BDK-mediated signaling is implicated. Furthermore, the broader class of benzo[b]thiophene derivatives has shown promise as antimicrobial agents, suggesting a possible secondary application for this compound.

These application notes provide a summary of the inferred inhibitory activities, relevant signaling pathways, and detailed protocols for the experimental evaluation of this compound.

Predicted Enzyme Inhibition Profile

Table 1: Predicted and Analog Enzyme Inhibition Data

CompoundTarget EnzymeInhibition TypeIC50 (µM)Reference Compound
This compound Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)AllostericPredictedNo
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)Allosteric3.19Yes
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F)Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)AllostericNot ReportedYes

Note: The inhibitory activity and IC50 for this compound are predicted based on the activity of its close structural analogs, BT2 and BT2F.[1]

Signaling Pathway

The predicted mechanism of action of this compound as a BDK inhibitor places it within the branched-chain amino acid (BCAA) catabolism pathway. BDK is a negative regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). By inhibiting BDK, the compound is expected to lead to the dephosphorylation and subsequent activation of BCKDC, thereby promoting the breakdown of BCAAs. This can have downstream effects on signaling pathways such as the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is known to be influenced by BCAA levels.[2][3]

BCAA_Catabolism_Pathway cluster_inhibition Inhibitory Action cluster_pathway BCAA Catabolism cluster_downstream Downstream Effects Inhibitor 7-Fluorobenzo[b]thiophene- 2-carboxylic acid BDK BDK (Branched-Chain α-Ketoacid Dehydrogenase Kinase) Inhibitor->BDK Allosteric Inhibition BCKDC_active BCKDC (Active) (Dephosphorylated) BDK->BCKDC_active Phosphorylation (Inactivation) BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Ketoacids BCAA->BCKA Acyl_CoA Branched-Chain Acyl-CoA (Metabolism) BCKA->Acyl_CoA Oxidative Decarboxylation (Catalyzed by active BCKDC) BCKDC_inactive BCKDC (Inactive) (Phosphorylated) BCAA_levels Decreased Plasma BCAA Levels Acyl_CoA->BCAA_levels mTORC1 mTORC1 Pathway Modulation BCAA_levels->mTORC1

Caption: Predicted signaling pathway of this compound.

Experimental Protocols

The following protocols are adapted from methodologies used for analogous compounds and provide a framework for evaluating the inhibitory and potential antimicrobial properties of this compound.

Protocol 1: In Vitro BDK Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against BDK.

Workflow Diagram:

BDK_Inhibition_Workflow prep Prepare Reagents: - Recombinant BDK Enzyme - BCKDC Substrate - ATP - Test Compound Dilutions assay_setup Set up Assay Plate: - Add buffer, BDK, and test compound - Incubate prep->assay_setup initiate_reaction Initiate Reaction: - Add BCKDC and ATP assay_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation detection Measure Kinase Activity: (e.g., ADP-Glo™ Kinase Assay) incubation->detection data_analysis Data Analysis: - Plot % inhibition vs. log[Inhibitor] - Calculate IC50 detection->data_analysis

Caption: Experimental workflow for BDK inhibition assay.

Materials:

  • Recombinant human BDK enzyme

  • Branched-chain α-ketoacid dehydrogenase complex (BCKDC) as substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Reaction:

    • To each well of a 96-well plate, add the kinase assay buffer.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Add the recombinant BDK enzyme to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding a mixture of the BCKDC substrate and ATP.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a general method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.

Workflow Diagram:

MIC_Workflow prep_compound Prepare Serial Dilutions of This compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubation Incubate at 37°C for 18-24 hours inoculate->incubation read_results Visually inspect for turbidity to determine the MIC incubation->read_results

Caption: Workflow for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a 2-fold serial dilution in MHB across the wells of a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting BDK. The provided protocols offer a starting point for researchers to investigate its inhibitory potential and further characterize its mechanism of action. While the primary focus is on BDK inhibition, exploration of its antimicrobial properties may also yield valuable insights. Further studies are warranted to confirm the predicted activities and to establish a comprehensive pharmacological profile for this compound.

References

Application Notes and Protocols for Antimicrobial and Antibacterial Screening of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial and antibacterial screening of 7-Fluorobenzo[b]thiophene-2-carboxylic acid. This document outlines the rationale for screening this compound, detailed experimental protocols for determining its efficacy against various microorganisms, and templates for data presentation.

Introduction

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The incorporation of a fluorine atom into a molecular scaffold can significantly modulate its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target enzymes. Therefore, this compound is a promising candidate for antimicrobial drug discovery.

The emergence of multidrug-resistant bacteria poses a critical threat to global health, necessitating the discovery of new antibiotics.[1][2] Screening novel compounds like this compound is a crucial step in the development of new therapeutics to combat resistant pathogens.[3][4] Thiophene-based compounds, in particular, have shown activity against drug-resistant Gram-negative bacteria.[5]

This document provides standardized protocols for in vitro antimicrobial susceptibility testing, which are essential for the initial evaluation of a compound's antimicrobial potential.[6][7] The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria and fungi.

Compound Information
  • Compound Name: this compound

  • CAS Number: 550998-67-9[8][9]

  • Molecular Formula: C₉H₅FO₂S[9]

  • Molecular Weight: 196.20 g/mol [9]

  • Chemical Structure: (A chemical structure image would be placed here in a full document)

  • Physical Form: Solid[8]

  • Purity: ≥97%[8]

  • Storage: Store at 2-8°C, sealed in a dry environment.[8]

Experimental Protocols

Preparation of Stock Solution

A stock solution of this compound should be prepared at a high concentration to be serially diluted for the assays.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in an appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal strains

    • 0.5 McFarland standard

    • Spectrophotometer

    • Sterile saline (0.85% NaCl)

    • Incubator

  • Procedure:

    • Inoculum Preparation:

      • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.[12]

      • Suspend the colonies in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

      • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

    • Serial Dilution:

      • Add 100 µL of sterile broth to all wells of a 96-well plate.

      • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration.[13] Discard the final 100 µL from the last dilution well.

    • Inoculation:

      • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

    • Controls:

      • Growth Control: Broth + inoculum (no compound).

      • Sterility Control: Broth only.

      • Solvent Control: Broth + inoculum + highest concentration of DMSO used.

    • Incubation:

      • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

    • Result Interpretation:

      • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start stock Prepare Compound Stock Solution start->stock inoculum Prepare Microbial Inoculum (0.5 McFarland) start->inoculum serial_dilution Perform 2-Fold Serial Dilution stock->serial_dilution inoculate Inoculate Wells inoculum->inoculate plate_prep Add Broth to 96-Well Plate plate_prep->serial_dilution serial_dilution->inoculate controls Set Up Controls (Growth, Sterility) inoculate->controls incubate Incubate Plate (16-48h) controls->incubate read_results Visually Read MIC incubate->read_results end End read_results->end

Figure 1. Workflow for MIC determination via broth microdilution.
Agar Well Diffusion Assay

The agar well diffusion assay is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[14]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial or fungal strains

    • Sterile cotton swabs

    • Sterile cork borer or pipette tip

    • Incubator

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution assay.

    • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

    • Well Creation: Use a sterile cork borer or a wide-bore pipette tip to create wells (6-8 mm in diameter) in the agar.

    • Compound Addition: Add a known volume (e.g., 50-100 µL) of the compound stock solution or different dilutions into each well.

    • Controls: Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

experimental_workflow_agar_well start Start inoculum Prepare Standardized Inoculum start->inoculum plate_lawn Create Bacterial Lawn on MHA Plate inoculum->plate_lawn create_wells Create Wells in Agar plate_lawn->create_wells add_compound Add Compound and Controls to Wells create_wells->add_compound incubate Incubate Plate add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Figure 2. Workflow for the agar well diffusion assay.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials:

    • Results from the MIC assay

    • MHA plates

    • Sterile micropipette

    • Incubator

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-inoculate the aliquots onto separate sections of an MHA plate.

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Data Presentation

Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveVancomycin
Enterococcus faecalisATCC 29212Gram-positiveAmpicillin
Escherichia coliATCC 25922Gram-negativeCiprofloxacin
Pseudomonas aeruginosaATCC 27853Gram-negativeGentamicin
Candida albicansATCC 90028FungusFluconazole

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213Gram-positive
Enterococcus faecalisATCC 29212Gram-positive
Escherichia coliATCC 25922Gram-negative
Pseudomonas aeruginosaATCC 27853Gram-negative

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Table 3: Zone of Inhibition Diameters for this compound

Test MicroorganismStrain IDZone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Gentamicin (10 µg)

Potential Signaling Pathway Interactions

While the specific mechanism of action for this compound is unknown, a common target for antimicrobial compounds is the bacterial two-component signal transduction system (TCS). TCSs are crucial for bacteria to sense and respond to environmental changes, and their inhibition can disrupt essential processes like virulence, nutrient uptake, and cell wall synthesis.

signaling_pathway_tcs cluster_cytoplasm Cytoplasm hk Histidine Kinase (HK) adp ADP hk->adp p_circle P hk->p_circle 2. Autophosphorylation rr Response Regulator (RR) p_circle2 P dna DNA gene_exp Gene Expression (e.g., Virulence, Resistance) dna->gene_exp 5. Regulation signal External Signal (e.g., pH, Osmolarity) signal->hk 1. Signal Binding atp ATP atp->hk p_circle->rr 3. Phosphotransfer p_circle2->dna 4. DNA Binding

Figure 3. A generalized two-component signal transduction system in bacteria.

In this pathway, an external signal triggers the autophosphorylation of a membrane-bound histidine kinase. The phosphate group is then transferred to a cytoplasmic response regulator, which in turn modulates the expression of target genes. This compound could potentially interfere with any step in this pathway, leading to an antibacterial effect. Further mechanistic studies would be required to elucidate the precise target.

References

Application Notes and Protocols: Development of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and potential applications of probes derived from 7-Fluorobenzo[b]thiophene-2-carboxylic acid. This document details the synthesis, proposed mechanisms of action, and experimental protocols for the use of these probes in biological research and drug development.

Introduction

The benzo[b]thiophene scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry and chemical biology. Its derivatives have been explored as inhibitors of various enzymes and as fluorescent probes for cellular imaging. The introduction of a fluorine atom at the 7-position of the benzo[b]thiophene ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its binding affinity and selectivity for biological targets. Probes based on this compound can be designed to investigate a range of biological processes, including enzyme activity and cellular signaling pathways.

While direct literature on probes derived specifically from this compound is emerging, the development of analogous compounds, such as those with fluorine at other positions or with different substituents, provides a strong foundation for the design and application of 7-fluoro-based probes. For instance, derivatives of benzo[b]thiophene have shown promise as antimicrobial agents and as inhibitors of enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK) and targets within the RhoA/ROCK pathway.

This document outlines the development of a hypothetical probe, 7F-BT-Probe 1 , derived from this compound, designed as an inhibitor and imaging agent for a hypothetical kinase.

Probe Design and Rationale

7F-BT-Probe 1 is conceptualized as a dual-purpose probe. The 7-Fluorobenzo[b]thiophene-2-carboxamide core serves as the recognition element for the target kinase. The fluorine atom at the 7-position is anticipated to enhance binding affinity and selectivity. A fluorescent reporter group is attached via a linker to the carboxamide nitrogen, allowing for visualization of the probe within a cellular context. A reactive group is also incorporated to enable covalent modification of the target, facilitating activity-based protein profiling.

Synthesis of 7F-BT-Probe 1

The synthesis of 7F-BT-Probe 1 is proposed as a multi-step process starting from commercially available this compound. The general synthetic workflow is outlined below.

start 7-Fluorobenzo[b]thiophene- 2-carboxylic acid intermediate1 Acid Chloride Formation start->intermediate1 SOCl2 or (COCl)2 intermediate2 Amidation with Linker intermediate1->intermediate2 H2N-Linker-PG intermediate3 Coupling with Fluorophore intermediate2->intermediate3 1. Deprotection 2. Fluorophore-NHS final_product 7F-BT-Probe 1 intermediate3->final_product Final Product

Caption: Synthetic workflow for 7F-BT-Probe 1.

Experimental Protocol: Synthesis of 7F-BT-Probe 1

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N-Boc-ethylenediamine (or a similar bifunctional linker)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • NHS-ester of a suitable fluorophore (e.g., FITC, Rhodamine B)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of N-Boc-ethylenediamine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Boc-Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent and TFA under reduced pressure to obtain the amine salt.

  • Fluorophore Coupling: Dissolve the amine salt in anhydrous DMF and add DIPEA (3.0 eq). To this solution, add the NHS-ester of the desired fluorophore (1.1 eq). Stir the reaction mixture in the dark at room temperature for 12 hours. Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the final probe by silica gel chromatography.

Application: Kinase Inhibition and Cellular Imaging

7F-BT-Probe 1 is designed to target and inhibit a specific kinase and allow for its visualization in cells. The benzo[b]thiophene core acts as a competitive inhibitor at the ATP-binding site of the kinase.

cluster_cell Cell probe 7F-BT-Probe 1 kinase Target Kinase probe->kinase Inhibition imaging Fluorescence Imaging probe->imaging Visualization substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response downstream->cellular_response

Caption: Proposed mechanism of action for 7F-BT-Probe 1.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Purified recombinant target kinase

  • 7F-BT-Probe 1 and control inhibitors

  • Kinase substrate (peptide or protein)

  • ³²P-ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)

  • Kinase reaction buffer

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare a serial dilution of 7F-BT-Probe 1 in the kinase reaction buffer.

  • In a 96-well plate, add the kinase and the diluted probe or control inhibitor. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP (spiked with ³²P-ATP if using the radioactive method).

  • Incubate the reaction at 30 °C for the recommended time (e.g., 30-60 minutes).

  • Stop the reaction according to the assay kit instructions or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Wash the membranes extensively to remove unincorporated ³²P-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or measure the luminescence/fluorescence signal using a plate reader for non-radioactive assays.

  • Calculate the percentage of kinase inhibition for each probe concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cellular Imaging

Materials:

  • Cell line expressing the target kinase

  • 7F-BT-Probe 1

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treat the cells with the desired concentration of 7F-BT-Probe 1 in cell culture medium. Incubate for a specified time (e.g., 1-4 hours) at 37 °C in a CO₂ incubator.

  • Wash the cells three times with warm PBS to remove the unbound probe.

  • (Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation

The following tables summarize hypothetical quantitative data for 7F-BT-Probe 1 .

Table 1: Photophysical Properties of 7F-BT-Probe 1

PropertyValue
Excitation Maximum (λex)495 nm
Emission Maximum (λem)520 nm
Quantum Yield (Φ)0.65
Molar Extinction Coefficient (ε)85,000 M⁻¹cm⁻¹

Table 2: Kinase Inhibition Data for 7F-BT-Probe 1

Kinase TargetIC₅₀ (nM)
Target Kinase A50
Off-Target Kinase B> 10,000
Off-Target Kinase C> 10,000

Conclusion

Probes derived from this compound represent a promising class of tools for chemical biology and drug discovery. The synthetic accessibility and the tunable properties of the benzo[b]thiophene scaffold allow for the rational design of probes for specific biological targets. The hypothetical 7F-BT-Probe 1 serves as an example of how this core structure can be elaborated to create potent and selective inhibitors suitable for both in vitro characterization and cellular imaging. Further development and screening of a library of such probes could lead to the discovery of novel research tools and therapeutic leads.

Application Notes and Protocols: 7-Fluorobenzo[b]thiophene-2-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Fluorobenzo[b]thiophene-2-carboxylic acid as a fragment in fragment-based drug discovery (FBDD). The document outlines the rationale for its use, experimental design for screening, and methods for hit validation and characterization, with a particular focus on biophysical techniques.

Introduction to Fragment-Based Drug Discovery with this compound

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds in drug discovery. FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target.[1] These initial hits, despite their low affinity, often exhibit high ligand efficiency and serve as excellent starting points for optimization into potent drug candidates.

This compound is a valuable fragment for FBDD campaigns due to several key characteristics:

  • Structural Rigidity: The fused ring system provides a well-defined shape, reducing conformational ambiguity upon binding.

  • Chemical Tractability: The carboxylic acid group offers a convenient handle for synthetic elaboration to grow the fragment into a more potent lead compound.

  • Fluorine Label: The presence of a fluorine atom allows for sensitive detection using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for fragment screening.[2][3]

  • Privileged Scaffold: The benzothiophene core is present in numerous biologically active molecules, suggesting its potential to interact with a variety of protein targets, including kinases and enzymes.

This document will detail the application of this compound in a hypothetical FBDD campaign against a protein kinase, a common target class in drug discovery.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 550998-67-9--INVALID-LINK--
Molecular Formula C₉H₅FO₂S--INVALID-LINK--
Molecular Weight 196.20 g/mol --INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Table 2: Representative Biophysical Screening Data for a Hypothetical Kinase Target

FragmentScreening MethodConcentration (µM)Observed Signal ChangeEstimated KD (µM)Ligand Efficiency (LE)
This compound¹⁹F NMR200Chemical Shift Perturbation (Δδ) of 0.15 ppm5000.35
Fragment XSPR10050 RU8000.31
Fragment YDSF500ΔTm of 2.5 °C3000.38

Note: Data in Table 2 is hypothetical and for illustrative purposes only. KD (dissociation constant) is a measure of binding affinity, and LE (Ligand Efficiency) is a measure of the binding energy per heavy atom.

Experimental Protocols

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

This protocol describes the primary screening of this compound against a target protein using ligand-observed ¹⁹F NMR spectroscopy. This method is highly sensitive for detecting the binding of fluorinated fragments.

Materials:

  • This compound

  • Target protein (e.g., a protein kinase) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% D₂O, pH 7.5)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆) at a concentration of 100 mM.

    • Prepare a working solution of the fragment at 200 µM in NMR buffer.

    • Prepare a solution of the target protein at a concentration of 10 µM in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the 200 µM fragment solution in the absence of the protein. This will serve as the reference spectrum.

    • Add the target protein to the fragment solution to a final concentration of 10 µM.

    • Acquire a second one-dimensional ¹⁹F NMR spectrum of the fragment-protein mixture.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the fragment in the absence and presence of the target protein.

    • Binding of the fragment to the protein is indicated by changes in the ¹⁹F resonance, such as a chemical shift perturbation (a change in the peak position) or line broadening (an increase in the peak width).

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

This protocol describes an orthogonal method to validate the binding of this compound to the target protein and to determine its binding affinity and kinetics.

Materials:

  • This compound

  • Target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the surface of a sensor chip according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 3: Hit Characterization using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the thermal stability of the target protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the fragment stabilizes the protein, confirming binding.

Materials:

  • This compound

  • Target protein

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • Assay buffer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the target protein (e.g., 2 µM), SYPRO Orange dye, and varying concentrations of this compound. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument and gradually increase the temperature from 25 °C to 95 °C.

    • Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • A significant increase in the Tm in the presence of the fragment compared to the control indicates binding and stabilization.

Visualizations

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library Screening (e.g., 19F NMR) B Primary Hit Identification A->B C Orthogonal Screening (e.g., SPR, DSF) B->C D Validated Hits C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Structure-Based Design E->F G Lead Optimization F->G

Caption: A typical workflow for a fragment-based drug discovery campaign.

NMR_Screening_Logic Start Start: 19F NMR Screening Fragment_Spectrum Acquire 19F Spectrum of Fragment Alone Start->Fragment_Spectrum Add_Protein Add Target Protein Fragment_Spectrum->Add_Protein Mixed_Spectrum Acquire 19F Spectrum of Mixture Add_Protein->Mixed_Spectrum Compare_Spectra Compare Spectra Mixed_Spectrum->Compare_Spectra No_Change No Significant Change Compare_Spectra->No_Change False Change Chemical Shift Perturbation or Line Broadening Compare_Spectra->Change True Non_Binder Conclusion: Non-Binder No_Change->Non_Binder Hit Conclusion: Putative Hit Change->Hit

Caption: Logical flow for hit identification using ¹⁹F NMR spectroscopy.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase Upstream->Kinase Substrate Substrate Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate->Phospho_Substrate Downstream Downstream Cellular Response Phospho_Substrate->Downstream Fragment 7-Fluorobenzo[b]thiophene- 2-carboxylic acid Fragment->Kinase Binds and Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

References

Application Notes and Protocols: Derivatization of 7-Fluorobenzo[b]thiophene-2-carboxylic acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The introduction of a fluorine atom at the 7-position of the benzo[b]thiophene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This document outlines strategies for the derivatization of 7-Fluorobenzo[b]thiophene-2-carboxylic acid, focusing on modifications of the carboxylic acid moiety to explore structure-activity relationships (SAR), particularly in the context of developing novel antibacterial agents.

Derivatization Strategy

The primary point for derivatization of this compound is the carboxylic acid group at the 2-position. This functional group is readily converted into a variety of other functionalities, most notably amides and acylhydrazones, which are common in bioactive molecules.

  • Amide Synthesis: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of carboxamides. This is typically achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or Dicyclohexylcarbodiimide (DCC) in an organic solvent. The choice of the amine component is crucial for exploring the chemical space and influencing the biological activity of the final compound.

  • Acylhydrazone Synthesis: A two-step process is generally employed for the synthesis of acylhydrazones. First, the carboxylic acid is converted to its corresponding hydrazide, often via an ester intermediate. The resulting hydrazide is then condensed with a variety of aldehydes or ketones to yield the final acylhydrazone derivatives. This approach allows for the introduction of a wide range of substituents, enabling a thorough investigation of the SAR.[3]

A general workflow for these derivatization strategies is depicted below.

G cluster_0 Amide Synthesis cluster_1 Acylhydrazone Synthesis A 7-Fluorobenzo[b]thiophene- 2-carboxylic acid B Activation (e.g., EDAC, HOBt) A->B E Esterification then Hydrazinolysis A->E C Primary/Secondary Amine (R1R2NH) B->C D Amide Derivatives C->D F Carbohydrazide Intermediate E->F G Aldehyde/Ketone (R3COR4) F->G H Acylhydrazone Derivatives G->H

Caption: General derivatization workflow for this compound.

Structure-Activity Relationship (SAR) Studies: An Illustrative Example in Antibacterial Drug Discovery

While specific SAR data for derivatives of this compound is not extensively published, we can extrapolate potential SAR trends based on studies of related benzothiophene and thiophene carboxamides.[3] The following represents a hypothetical SAR framework to guide the design and synthesis of new derivatives with potential antibacterial activity.

  • The Carboxamide Moiety: The amide NH is often a critical hydrogen bond donor, interacting with the target protein. Substitution on the amide nitrogen with various alkyl and aryl groups allows for probing of a hydrophobic pocket. Small, unbranched alkyl groups may be well-tolerated, while bulky substituents could be detrimental to activity unless a large hydrophobic pocket is present. The introduction of polar groups on the substituent may enhance solubility and interactions with the solvent-exposed region of the binding site.

  • The 7-Fluoro Group: The fluorine atom at the 7-position is expected to influence the electronic properties of the benzothiophene ring system and may engage in favorable interactions (e.g., hydrogen bonding or dipole-dipole interactions) with the target. It is also likely to enhance metabolic stability.

  • Substitution on the Benzothiophene Ring: While this application note focuses on derivatization at the 2-position, further modifications on the benzene ring of the scaffold could be explored. For instance, the introduction of small electron-donating or withdrawing groups at other available positions could fine-tune the electronic and steric properties of the molecule, impacting its binding affinity.

Illustrative Quantitative SAR Data

The following table presents hypothetical data for a series of 7-Fluorobenzo[b]thiophene-2-carboxamide derivatives to illustrate how quantitative SAR data for antibacterial activity (Minimum Inhibitory Concentration - MIC) against a bacterial strain like Staphylococcus aureus would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Compound IDR Group (on Amide Nitrogen)MIC (µg/mL)
1 -H64
2a -CH₃32
2b -CH₂CH₃16
2c -CH(CH₃)₂32
2d -Cyclopropyl8
2e -Phenyl>128
2f -4-Fluorophenyl64
2g -CH₂-Phenyl16
2h -CH₂-(4-pyridyl)4

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several studies on thiophene-based antibacterial agents have identified the bacterial type II topoisomerase, DNA gyrase, as a key target.[4][5][6][7][8] These inhibitors act by binding to the enzyme and stabilizing the DNA-enzyme cleavage complex, which leads to lethal double-strand breaks in the bacterial chromosome and ultimately cell death.[5] This mechanism is distinct from that of fluoroquinolone antibiotics, suggesting that such compounds could be effective against fluoroquinolone-resistant strains.[5]

G cluster_0 Normal DNA Supercoiling Cycle cluster_1 Inhibition Pathway A Relaxed DNA G DNA Cleavage Complex (Gyrase-DNA) A->G Binding B DNA Gyrase (GyrA/GyrB) B->G C ATP D ADP + Pi C->D E Negative Supercoiling F Supercoiled DNA E->F G->E ATP Hydrolysis I Stabilized Ternary Complex G->I H 7-Fluorobenzothiophene Derivative H->I Binding J Inhibition of DNA Ligation I->J K Double-Strand Breaks J->K L Bacterial Cell Death K->L

Caption: Proposed mechanism of action: Inhibition of the DNA gyrase catalytic cycle.

Experimental Protocols

General Experimental Workflow

The process of synthesizing and evaluating a library of this compound derivatives for SAR studies typically follows a structured workflow.

G A Starting Material 7-Fluorobenzo[b]thiophene- 2-carboxylic acid B Library Synthesis (Amides, Acylhydrazones, etc.) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Screening (e.g., Antibacterial Assay) C->D E Hit Identification D->E F Quantitative Analysis (MIC Determination) E->F Active G SAR Analysis E->G Inactive F->G H Lead Optimization G->H

Caption: Experimental workflow for SAR studies.

Protocol 1: Synthesis of a Representative Amide Derivative (N-benzyl-7-fluorobenzo[b]thiophene-2-carboxamide)

  • Materials:

    • This compound

    • Benzylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDAC (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add benzylamine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water and extract with DCM (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-7-fluorobenzo[b]thiophene-2-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Representative Acylhydrazone Derivative

This protocol involves two steps: synthesis of the carbohydrazide intermediate and its condensation with an aldehyde.

Step 2a: Synthesis of 7-Fluorobenzo[b]thiophene-2-carbohydrazide

  • Materials:

    • This compound

    • Thionyl chloride or Oxalyl chloride

    • Methanol, anhydrous

    • Hydrazine hydrate

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of anhydrous methanol (5.0 eq) and stir for 2 hours at room temperature to form the methyl ester.

    • Remove the solvent under reduced pressure. Dissolve the crude methyl ester in ethanol.

    • Add hydrazine hydrate (10.0 eq) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product, 7-Fluorobenzo[b]thiophene-2-carbohydrazide, will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2b: Synthesis of (E)-7-Fluoro-N'-(4-fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide

  • Materials:

    • 7-Fluorobenzo[b]thiophene-2-carbohydrazide (from Step 2a)

    • 4-Fluorobenzaldehyde

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend 7-Fluorobenzo[b]thiophene-2-carbohydrazide (1.0 eq) in ethanol.

    • Add 4-fluorobenzaldehyde (1.1 eq) and a few drops of glacial acetic acid.

    • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure acylhydrazone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials and Equipment:

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

References

Application Notes and Protocols: 7-Fluorobenzo[b]thiophene-2-carboxylic acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorobenzo[b]thiophene-2-carboxylic acid is a versatile building block in medicinal chemistry for the synthesis of novel heterocyclic compounds. The incorporation of a fluorine atom on the benzothiophene scaffold can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on potential therapeutic applications as enzyme inhibitors and signaling pathway modulators.

Applications in the Synthesis of Bioactive Heterocycles

The benzo[b]thiophene-2-carboxylic acid scaffold is a key component in a variety of biologically active compounds. While specific examples for the 7-fluoro isomer are emerging, research on closely related analogs, such as the 6-fluoro isomer, has demonstrated significant potential in developing antimicrobial and enzyme inhibitory agents. The primary route for derivatization is through the carboxylic acid moiety, which can be readily converted to amides, esters, and hydrazones, serving as precursors for a diverse range of heterocyclic systems.

Antimicrobial Agents

One of the most promising applications of fluorinated benzo[b]thiophene-2-carboxylic acids is in the development of novel antimicrobial agents. For instance, acylhydrazone derivatives of 6-fluorobenzo[b]thiophene-2-carboxylic acid have been synthesized and shown to exhibit significant activity against multidrug-resistant bacteria like Staphylococcus aureus.[1] This suggests that similar derivatives of the 7-fluoro isomer could also possess potent antibacterial properties.

Enzyme Inhibitors

Benzothiophene carboxylate derivatives have been identified as potent enzyme inhibitors with therapeutic potential. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is a known inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[2] Furthermore, other benzo[b]thiophene-2-carboxylic acid derivatives have shown promise as α-amylase inhibitors for the management of diabetes.[3] These findings highlight the potential of this compound as a scaffold for designing novel enzyme inhibitors.

Modulators of Signaling Pathways

Recent studies have implicated benzo[b]thiophene-2-carboxamides as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response and has implications for cancer immunotherapy.[4] Although these studies did not specifically use the 7-fluoro isomer, they provide a strong rationale for exploring its derivatives as potential modulators of this important signaling pathway. Additionally, derivatives of the related benzo[b]thiophene-3-carboxylic acid have been shown to target the RhoA/ROCK pathway, which is involved in cancer cell proliferation and migration.[5]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize novel heterocyclic compounds. While the specific examples may use a closely related isomer due to the availability of published data, the methodologies are directly applicable.

Protocol 1: Synthesis of 7-Fluorobenzo[b]thiophene-2-carbohydrazide

This protocol outlines the synthesis of the key hydrazide intermediate, which is a versatile precursor for various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 7-fluorobenzo[b]thiophene-2-carbonyl chloride.

  • Formation of the Hydrazide:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) and triethylamine (1.5 eq) in DCM.

    • Add the acyl chloride solution dropwise to the hydrazine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 7-fluorobenzo[b]thiophene-2-carbohydrazide.

Protocol 2: Synthesis of Novel Acylhydrazone Derivatives

This protocol describes the synthesis of acylhydrazones from the corresponding hydrazide, which have shown significant biological activity.

Materials:

  • 7-Fluorobenzo[b]thiophene-2-carbohydrazide

  • Substituted aromatic or heteroaromatic aldehydes (1.0 eq)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 7-fluorobenzo[b]thiophene-2-carbohydrazide (1.0 eq) in ethanol.

  • Add the desired substituted aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure acylhydrazone derivative.

Data Presentation

The following tables summarize quantitative data from studies on closely related benzo[b]thiophene-2-carboxylic acid derivatives, providing an indication of the potential efficacy of compounds derived from the 7-fluoro isomer.

Table 1: Antimicrobial Activity of 6-Chloro- and 6-Fluoro-benzo[b]thiophene Acylhydrazone Derivatives against S. aureus

Compound IDR-group on AldehydeMIC (µg/mL) on S. aureus ATCC 29213MIC (µg/mL) on MRSA Strain
II.b Pyridin-2-yl (from 6-chloro)44
II.c Benzo[d][1][2]dioxol-5-yl (from 6-fluoro)>128>128

Data adapted from a study on benzo[b]thiophene acylhydrazones.[1]

Table 2: Enzyme Inhibitory Activity of Benzothiophene Carboxylate Derivatives

CompoundTarget EnzymeIC₅₀ (µM)
BT2 (3,6-dichloro) BCKDC Kinase3.19
3b (carboxylate with bis(2-hydroxyethyl)amino group) α-amylase5.37

Data adapted from studies on BDK inhibitors[2] and α-amylase inhibitors.[3]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that can be targeted by novel heterocycles synthesized from this compound, based on the activity of related compounds.

BDK_Inhibition_Pathway BCKA Branched-Chain Keto Acids BCKDC_active BCKDC (Active) BCKA->BCKDC_active Substrate BCKDC_inactive BCKDC (Inactive-P) BCKDC_inactive->BCKDC_active Dephosphorylation BCKDC_active->BCKDC_inactive Phosphorylation Metabolism Metabolism BCKDC_active->Metabolism Product BDK BDK BDK->BCKDC_active Catalyzes BT_derivative 7-Fluoro-benzo[b]thiophene Derivative BT_derivative->BDK Inhibits STING_Activation_Pathway BT_carboxamide 7-Fluoro-benzo[b]thiophene Carboxamide Derivative STING STING BT_carboxamide->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription Immune_Response Innate Immune Response Type_I_IFN->Immune_Response Promotes Synthesis_Workflow Start 7-Fluorobenzo[b]thiophene- 2-carboxylic acid Activation Activation (e.g., SOCl₂) Start->Activation Acyl_Chloride 7-Fluorobenzo[b]thiophene- 2-carbonyl chloride Activation->Acyl_Chloride Amine_Coupling Amine Coupling Acyl_Chloride->Amine_Coupling Hydrazide_Formation Hydrazide Formation Acyl_Chloride->Hydrazide_Formation Carboxamide Novel Carboxamides Amine_Coupling->Carboxamide Hydrazide Carbohydrazide Hydrazide_Formation->Hydrazide Biological_Screening Biological Screening (Antimicrobial, Enzyme Inhibition, etc.) Carboxamide->Biological_Screening Acylhydrazone_Formation Condensation with Aldehyde Hydrazide->Acylhydrazone_Formation Acylhydrazone Novel Acylhydrazones Acylhydrazone_Formation->Acylhydrazone Acylhydrazone->Biological_Screening

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 7-Fluorobenzo[b]thiophene-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic strategies for benzo[b]thiophene derivatives that can be adapted for this compound include:

  • Cyclization of a substituted thiophene precursor: This often involves the formation of the fused benzene ring onto a pre-existing thiophene ring.

  • Electrophilic cyclization of an o-alkynylthioanisole: This method builds the thiophene ring onto a benzene precursor.[1]

  • Palladium-catalyzed C-H arylation: This modern cross-coupling method can be used to form the benzo[b]thiophene core.[2]

  • Oxidative cyclization of o-mercaptocinnamic acids: This is a classical method, though it is noted to be primarily for benzo[b]thiophene-2-carboxylates.[3]

A plausible and effective route, based on the synthesis of the analogous 6-fluoro isomer, involves the construction of a substituted benzothiophene ester followed by hydrolysis.[4]

Q2: What are the critical parameters to control for optimizing the yield?

A2: Key parameters for yield optimization include:

  • Reaction Temperature: Precise temperature control is crucial, especially during lithiation and cyclization steps, to prevent side reactions and decomposition.

  • Purity of Reagents and Solvents: Use of anhydrous solvents and high-purity reagents is essential to avoid quenching of reactive intermediates, such as organolithium species.

  • Inert Atmosphere: Reactions involving organometallic intermediates must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Stoichiometry of Reagents: Careful control of the molar ratios of reactants is critical for driving the reaction to completion and minimizing byproduct formation.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) is important to determine the optimal reaction time and prevent degradation of the product.

Q3: How can I purify the final product, this compound?

A3: Purification of the final carboxylic acid product can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. Suitable solvent systems may include ethanol/water, toluene, or toluene/petroleum ether.[5]

  • Acid-Base Extraction: The acidic nature of the product allows for purification by dissolving it in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral and basic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[5][6]

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape and prevent tailing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Incorrect reaction temperature. 4. Poor quality starting materials.1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (N₂ or Ar). Use anhydrous solvents. 3. Carefully monitor and control the reaction temperature, especially during the addition of reagents. 4. Verify the purity of starting materials by NMR or other analytical techniques.
Formation of Multiple Byproducts 1. Side reactions due to incorrect temperature. 2. Competing reaction pathways (e.g., polymerization). 3. Isomer formation.1. Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling. 2. Add reagents slowly and in a controlled manner. 3. Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Purification by chromatography may be necessary.
Incomplete Hydrolysis of the Ester Precursor 1. Insufficient amount of base. 2. Short reaction time. 3. Steric hindrance around the ester group.1. Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH). 2. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 3. Increase the reaction temperature or use a stronger base if necessary.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase after workup. 2. Emulsion formation during extraction.1. Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the carboxylate. Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Add brine to the aqueous layer to break up emulsions. Centrifugation can also be effective.
Product Contamination with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature, or consider adding a slight excess of one of the reagents. 2. Optimize the purification method. For recrystallization, try different solvent systems. For chromatography, adjust the eluent polarity.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of the analogous 6-Fluorobenzo[b]thiophene-2-carboxylic acid.[4]

Step 1: Synthesis of Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate

Step 2: Hydrolysis to this compound

  • To a solution of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 - 3.0 eq) in water.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1N HCl) to a pH of approximately 2, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

G Troubleshooting Low Yield start Low or No Product Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup and Purification Procedure start->check_workup reagent_purity Purity of Starting Materials? check_reagents->reagent_purity temp_control Accurate Temperature Control? check_conditions->temp_control extraction_ph Correct pH for Extraction? check_workup->extraction_ph reagent_activity Activity of Key Reagents (e.g., Organolithium)? reagent_purity->reagent_activity Yes solution_reagents Use High Purity Reagents, Titrate if Necessary reagent_purity->solution_reagents No reagent_activity->solution_reagents No inert_atmosphere Sufficiently Inert Atmosphere? temp_control->inert_atmosphere Yes solution_conditions Ensure Anhydrous Conditions and Precise Temperature Control temp_control->solution_conditions No inert_atmosphere->solution_conditions No purification_method Optimal Purification Method? extraction_ph->purification_method Yes solution_workup Optimize pH and Purification Technique extraction_ph->solution_workup No purification_method->solution_workup No

Caption: A flowchart for troubleshooting low product yield in the synthesis.

General Synthetic Pathway

G General Synthetic Pathway start Fluorinated Benzene/Thiophene Precursor intermediate Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate start->intermediate Cyclization/Functionalization final_product This compound intermediate->final_product Hydrolysis (e.g., NaOH, EtOH/H₂O)

Caption: A simplified diagram of the proposed synthetic route.

References

Technical Support Center: 7-Fluorobenzo[b]thiophene-2-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-Fluorobenzo[b]thiophene-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the likely impurities?

A common and efficient method for synthesizing this compound involves a two-step process:

  • Condensation: The reaction of 2,3-difluorobenzaldehyde with ethyl thioglycolate in the presence of a base (e.g., potassium carbonate) to form ethyl 7-fluorobenzo[b]thiophene-2-carboxylate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester intermediate using a base like sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

Based on this synthesis, the primary impurities to consider during purification are:

  • Unreacted Starting Materials: 2,3-difluorobenzaldehyde and ethyl thioglycolate.

  • Intermediate: Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate.

  • Side-Products: Although specific side-products are not extensively documented, potential side reactions could lead to the formation of regioisomers or polymeric materials.

Q2: My final product has a low melting point and appears oily. What is the likely cause and how can I fix it?

A low melting point or oily appearance typically indicates the presence of impurities. The most probable cause is residual starting materials or the ethyl ester intermediate, which have lower melting points than the final carboxylic acid.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: Incomplete hydrolysis of the ethyl ester is a common issue. To address this, you can extend the reaction time of the hydrolysis step or use a higher concentration of the base. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure the disappearance of the ester spot.

  • Effective Extraction: During the work-up, ensure that the pH is sufficiently acidic (pH 1-2) after hydrolysis to fully protonate the carboxylic acid, making it less soluble in water and more soluble in the organic extraction solvent (e.g., ethyl acetate). Multiple extractions will improve the yield.

  • Thorough Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Recrystallization: This is a highly effective method for removing less polar impurities like the starting materials and the ethyl ester.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic carboxylic acids, common solvent systems include:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene

  • Induce Crystallization: If crystals do not form upon cooling, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution to initiate crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from an open container to increase the concentration of the solute.

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of carboxylic acids. A typical mobile phase would consist of a mixture of acetonitrile and water with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. The purity can be determined by the relative peak area of the main product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the product and help identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not dissolve in hot solvent. Incorrect solvent choice; Insufficient solvent.Select a more polar solvent or a solvent mixture. Gradually add more hot solvent until the product dissolves.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated; Cooling is too rapid.Use a lower-boiling point solvent. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling. Too much solvent was used; The solution is not saturated.Reduce the solvent volume by evaporation. Try to induce crystallization by scratching the flask or adding a seed crystal.
Poor recovery of the product. The chosen solvent is too good at room temperature; Premature crystallization during hot filtration.Choose a solvent in which the product is less soluble at room temperature. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Colored impurities remain in the crystals. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Chromatography Troubleshooting (Column/HPLC)
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities. Inappropriate mobile phase; Column overloading.Optimize the mobile phase composition (e.g., change the solvent ratio or add a modifier like acetic or formic acid). Reduce the amount of sample loaded onto the column.
Product streaks on the column/TLC plate. Sample is too polar for the mobile phase; Sample is interacting strongly with the stationary phase.Increase the polarity of the mobile phase. Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.
Low recovery from the column. Product is irreversibly adsorbed to the stationary phase.Add a more polar solvent or a modifier to the mobile phase to elute the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystallization does not occur, initiate it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by Reverse-Phase HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

Purification MethodPurity (%)Yield (%)
Crude Product 85-90-
Single Recrystallization (Ethanol/Water) >9870-80
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane with 1% Acetic Acid) >9960-70

Note: The data presented in this table are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 2,3-Difluorobenzaldehyde + Ethyl Thioglycolate ester Ethyl 7-Fluorobenzo[b]thiophene- 2-carboxylate start->ester Condensation acid Crude 7-Fluorobenzo[b]thiophene- 2-carboxylic Acid ester->acid Hydrolysis recrystallization Recrystallization acid->recrystallization chromatography Column Chromatography acid->chromatography hplc HPLC recrystallization->hplc chromatography->hplc nmr NMR hplc->nmr ms MS nmr->ms

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Challenge Encountered low_purity Low Purity/ Oily Product start->low_purity no_crystals Failure to Crystallize start->no_crystals poor_recovery Poor Recovery start->poor_recovery impurities Residual Impurities low_purity->impurities no_crystals->impurities wrong_solvent Incorrect Solvent no_crystals->wrong_solvent poor_recovery->wrong_solvent bad_technique Improper Technique poor_recovery->bad_technique optimize_reaction Optimize Synthesis/ Work-up impurities->optimize_reaction improve_technique Refine Purification Technique impurities->improve_technique change_solvent Change Solvent/ Solvent System wrong_solvent->change_solvent bad_technique->improve_technique analytical_check Perform Purity Analysis (HPLC, NMR) optimize_reaction->analytical_check change_solvent->analytical_check improve_technique->analytical_check

Caption: Troubleshooting logic for purification challenges.

Troubleshooting crystallization of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Fluorobenzo[b]thiophene-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of this compound.

Troubleshooting Crystallization Issues

Question: My this compound is "oiling out" and not forming crystals. What should I do?

Answer: "Oiling out" typically occurs when the compound is insoluble in the cold solvent but highly soluble in the hot solvent, or when the solution is supersaturated. Here are several steps to address this:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. A slower cooling process encourages the orderly arrangement of molecules into a crystal lattice.

  • Use a different solvent system: If slow cooling is ineffective, your solvent system may not be optimal. Consider using a mixture of solvents. A good starting point for substituted benzo[b]thiophene carboxylic acids is a mixture of methanol (MeOH) and ethyl acetate (EtOAc). A ratio of 8:2 MeOH/EtOAc has been used for the successful recrystallization of the related 6-Fluorobenzo[b]thiophene-2-carboxylic acid[1].

  • Lower the initial dissolution temperature: Dissolve the compound at a lower temperature to reduce the solubility gap between the hot and cold solvent.

  • Add seed crystals: If you have a small amount of crystalline material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

Question: My product is crashing out of solution as an amorphous solid, not crystals. How can I fix this?

Answer: The formation of an amorphous solid is often due to the solution being too concentrated or cooling too rapidly.

  • Increase the solvent volume: Use more solvent to dissolve the compound, ensuring it is not overly concentrated.

  • Employ a solvent/anti-solvent system: Dissolve your compound in a good solvent (a solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until the solution becomes slightly cloudy (turbid). Warming the solution until it becomes clear and then allowing it to cool slowly can promote crystal growth.

  • Control the cooling rate: As with "oiling out," a slower cooling rate is crucial for forming well-defined crystals.

Question: I am not getting any crystals to form, even after cooling the solution for an extended period. What are the next steps?

Answer: A lack of crystal formation suggests that the compound is too soluble in the chosen solvent, or that impurities are inhibiting crystallization.

  • Change the solvent: Your compound may be too soluble in the current solvent. Refer to the solvent selection guide below.

  • Concentrate the solution: If the solution is too dilute, slowly evaporate the solvent until you observe the formation of crystals or turbidity. Then, allow the solution to cool slowly.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.

    • Seed Crystals: Add a small, pure crystal of your compound to the solution.

  • Purify the material: Impurities can significantly hinder crystallization. Consider purifying your compound using another method, such as column chromatography, before attempting recrystallization. For a precursor to a similar compound, column chromatography was used when crystallization failed[1].

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: The known physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₅FO₂SChemScene[2]
Molecular Weight 196.20 g/mol ChemScene[2]
Appearance SolidSigma-Aldrich[3]
Purity ≥97%Sigma-Aldrich[3]
Melting Point 255-258 °CCapot Chemical[4]
Storage Sealed in dry, 2-8°CSigma-Aldrich[3]

Q2: What are some recommended solvent systems for the crystallization of this compound?

Solvent/SystemRationale/Notes
Methanol/Ethyl Acetate (8:2) A mixture of MeOH and EtOAc has been successfully used for the recrystallization of the related 6-Fluorobenzo[b]thiophene-2-carboxylic acid[1].
Hot Water Thiophene-2-carboxylic acid, a parent compound, can be recrystallized from hot water[5][6]. Given the carboxylic acid group, this is a reasonable starting point.
Ethanol Often a good solvent for carboxylic acids.
Acetic Acid Can be a good solvent for closely related aromatic carboxylic acids.
Toluene A non-polar solvent that could be useful in a solvent/anti-solvent system.
Hexanes/Ethyl Acetate A common solvent system for compounds of intermediate polarity.

It is important to note that the presence of even small amounts of water can significantly increase the solubility of carboxylic acids in some organic solvents, which may inhibit crystallization[7]. Ensure your solvents are dry if you are struggling to obtain crystals.

Q3: Are there any known incompatibilities or stability issues to be aware of during crystallization?

A3: this compound is stable under recommended storage conditions[4]. However, as a carboxylic acid, it will react with bases. It is also advisable to avoid moisture during storage[4].

Experimental Protocols & Methodologies

General Recrystallization Protocol (Single Solvent):

  • Choose a suitable solvent based on preliminary solubility tests.

  • In a flask, add the crude this compound.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

General Recrystallization Protocol (Solvent/Anti-Solvent):

  • Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature.

  • Slowly add an "anti-solvent" with stirring until the solution becomes persistently turbid.

  • Add a small amount of the "good" solvent (a few drops) until the solution becomes clear again.

  • Allow the solution to stand undisturbed to form crystals. If no crystals form, try inducing crystallization by scratching the flask or adding a seed crystal.

  • Collect and dry the crystals as described in the single-solvent protocol.

Visualization of Troubleshooting Workflow

Below is a diagram outlining the logical steps for troubleshooting the crystallization of this compound.

G start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool outcome Crystallization Outcome cool->outcome crystals Good Crystals Formed outcome->crystals Success oiling_out Product Oils Out outcome->oiling_out Failure amorphous Amorphous Solid Forms outcome->amorphous Failure no_crystals No Crystals Form outcome->no_crystals Failure end End: Pure Crystals crystals->end solution1 Slower cooling rate Lower dissolution temp. Use solvent mixture (e.g., MeOH/EtOAc) oiling_out->solution1 solution2 Increase solvent volume Slower cooling rate Use solvent/anti-solvent amorphous->solution2 solution3 Concentrate solution Induce (scratch/seed) Change solvent Purify via chromatography no_crystals->solution3 solution1->dissolve solution2->dissolve solution3->dissolve

Caption: Troubleshooting workflow for crystallization.

References

Improving the solubility of 7-Fluorobenzo[b]thiophene-2-carboxylic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support guide for improving the solubility of 7-Fluorobenzo[b]thiophene-2-carboxylic acid for in vitro assays.

Technical Support Center: this compound

This guide provides troubleshooting advice and protocols to assist researchers in achieving and maintaining the solubility of this compound for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with a carboxylic acid group. Its planar benzothiophene core contributes to low aqueous solubility due to efficient crystal packing. However, the presence of the ionizable carboxylic acid group means its solubility is highly dependent on pH.[1][2] It is expected to be poorly soluble in neutral or acidic aqueous solutions and highly soluble in organic solvents like DMSO.[3][4]

Q2: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. What is happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[5][6][7] While the compound is soluble in the DMSO stock, the final concentration of DMSO in your assay is often too low to keep it in solution.[6][8]

Here are several strategies to troubleshoot this issue:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible to avoid cellular toxicity (typically ≤ 0.5%), but sometimes a slightly higher, non-toxic concentration can maintain solubility.[8]

  • Use Pre-Warmed Media: Adding the DMSO stock to your assay buffer or media pre-warmed to 37°C can sometimes prevent the compound from crashing out of solution.[5]

  • Serial Dilutions: Instead of a single large dilution, perform a gradual serial dilution into the aqueous buffer. This can sometimes prevent rapid precipitation.[5]

  • Increase pH: As a carboxylic acid, the compound's solubility will increase significantly at a pH above its pKa. Consider if your assay conditions can tolerate a slightly more basic buffer.[1][]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent.[1][]

  • In acidic solutions (low pH): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less polar, resulting in very low aqueous solubility.

  • In basic solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[10]

Q4: Can I use solubilizing agents or excipients to improve solubility?

A4: Yes, several excipients can be used to enhance solubility, provided they do not interfere with your assay.

  • Co-solvents: Small amounts of water-miscible organic solvents can increase solubility.[][11] Examples include ethanol and polyethylene glycol (PEG 400).

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[12] Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Data & Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number550998-67-9[3][4]
Molecular FormulaC₉H₅FO₂S[4]
Molecular Weight196.20 g/mol [4]
Physical FormSolid[3]
Predicted LogP2.74[4]

Table 2: Expected Solubility Profile

SolventExpected SolubilityRationale
Water (pH < 5)Very PoorThe carboxylic acid is protonated and the molecule is non-polar.
PBS (pH 7.4)Poor to LowPartial deprotonation of the carboxylic acid may slightly increase solubility.
Water (pH > 8)Moderate to HighThe carboxylic acid is deprotonated, forming a more soluble salt.[1]
DMSOHighA polar aprotic solvent capable of dissolving a wide range of compounds.[18]
EthanolModerateA polar protic solvent that can interact with the carboxylic acid.[]

Table 3: Common Solubilizing Agents for In Vitro Assays

AgentTypeTypical Final ConcentrationNotes
DMSOCo-solvent< 0.5% (v/v)Check cell line tolerance; some are sensitive to >0.1%.[8][18]
EthanolCo-solvent< 1% (v/v)Can be toxic to cells at higher concentrations.
PEG 400Co-solvent0.5% - 2% (v/v)Generally well-tolerated by many cell lines.[]
Tween® 80Surfactant0.01% - 0.1% (v/v)Use with caution in cell-based assays as detergents can affect membranes.[19]
HP-β-CDCyclodextrin1-10 mMForms inclusion complexes to enhance solubility.[13][20]

Experimental Protocols & Workflows

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.

  • If necessary, sonicate the solution in a bath sonicator for 5-15 minutes until the solution is clear.

  • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.

G cluster_workflow Workflow: Preparing a DMSO Stock Solution start Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex (1-2 min) add_dmso->vortex check1 Is it dissolved? vortex->check1 warm Warm to 37°C (5-10 min) check1->warm No aliquot Aliquot & Store at -20°C / -80°C check1->aliquot Yes check2 Is it dissolved? warm->check2 sonicate Sonicate (5-15 min) check2->sonicate No check2->aliquot Yes check3 Is it dissolved? sonicate->check3 check3->aliquot Yes fail Insoluble in DMSO (Re-evaluate solvent) check3->fail No end Ready for Use aliquot->end

Caption: Workflow for dissolving the compound in DMSO.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate, phosphate, borate buffers).

  • In separate vials, add an excess amount of this compound to a known volume of each buffer.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to determine the pH-solubility profile.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10 mM HP-β-CD in PBS, pH 7.4).

  • Add the concentrated DMSO stock of your compound dropwise to the HP-β-CD solution while vortexing. Do not exceed a final DMSO concentration of 0.5%.

  • Allow the mixture to incubate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.

  • Visually inspect for any precipitation. If the solution remains clear, it is ready for use in your assay.

  • Always include a vehicle control in your experiment containing the same concentration of DMSO and HP-β-CD.

Troubleshooting & Decision Making

G cluster_troubleshooting Troubleshooting: Precipitation in Aqueous Media start Compound precipitates upon dilution q1 Is the final concentration absolutely necessary? start->q1 sol1 Lower the final working concentration q1->sol1 No q2 Can the assay pH be increased (> 7.5)? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase buffer pH to de-protonate the acid q2->sol2 Yes q3 Can solubilizing excipients be used? q2->q3 No a2_yes Yes a2_no No sol3 Try HP-β-CD, PEG 400, or low % surfactant. (Test vehicle controls!) q3->sol3 Yes sol4 Compound unsuitable for assay under these conditions. Consider re-synthesis or alternative assay. q3->sol4 No a3_yes Yes a3_no No

Caption: Decision tree for addressing compound precipitation.

References

Regioselectivity issues in the synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity challenges in the synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what are the primary sources of regioselectivity issues?

A1: The synthesis of substituted benzo[b]thiophenes often involves the cyclization of a functionalized benzene precursor. Regioselectivity issues typically arise during this cyclization step, where the formation of an undesired isomer is possible. For the 7-fluoro target, the primary competing isomer is 5-Fluorobenzo[b]thiophene-2-carboxylic acid.

Two common approaches are:

  • Electrophilic Cyclization of an Aryl Alkyne: This method involves the cyclization of a substituted o-alkynyl thioanisole or a similar precursor.[1][2] The regiochemical outcome depends on the position of electrophilic attack on the benzene ring, which is influenced by the electronic effects of the substituents. A fluorine atom at the meta-position relative to the alkyne can lead to a mixture of 5- and 7-substituted products.

  • Condensation and Cyclization of a Thiophenol: A highly effective method for controlling regioselectivity involves starting with a correctly substituted thiophenol. For instance, reacting a 3-fluorothiophenol derivative with an appropriate three-carbon building block (like an α-haloacetate) followed by intramolecular cyclization can selectively yield the 7-fluoro isomer. This approach avoids the ambiguity of electrophilic attack on an unsubstituted position.

The diagram below illustrates how the cyclization of a single precursor can lead to two different regioisomers depending on the site of ring closure.

G cluster_0 Starting Material cluster_1 Cyclization Pathways cluster_2 Products Start 3-Fluorophenyl-alkynyl- Thioether Precursor Path_A Attack at C2 (ortho to Thioether) Start->Path_A Favored Path_B Attack at C6 (para to Thioether) Start->Path_B Disfavored Product_A 7-Fluorobenzo[b]thiophene (Desired Product) Path_A->Product_A Product_B 5-Fluorobenzo[b]thiophene (Undesired Isomer) Path_B->Product_B

Caption: Competing pathways in electrophilic cyclization leading to regioisomers. (Max Width: 760px)

Q2: My reaction has produced a mixture of isomers. How can I distinguish between the 7-fluoro and 5-fluoro products and determine the isomeric ratio?

A2: Differentiating between the 7-fluoro and 5-fluoro regioisomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton coupling patterns will be distinct. In the 7-fluoro isomer, the proton at the C4 position will appear as a doublet of doublets due to coupling with H5 and H6. The H6 proton will additionally show coupling to the fluorine at C7. In the 5-fluoro isomer, the H4 proton will be split by the adjacent fluorine, resulting in a characteristic doublet of doublets.

  • ¹⁹F NMR: This technique provides a direct way to observe the fluorine environments. The two isomers will have different chemical shifts in the ¹⁹F spectrum. Integrating the signals can provide a quantitative measure of the isomeric ratio.

  • 2D NMR (NOESY/HOESY): Nuclear Overhauser Effect spectroscopy can confirm the spatial relationship between atoms. For the 7-fluoro isomer, a correlation should be observed between the fluorine at C7 and the proton at C6, and potentially the proton of the C2-carboxylic acid.

The following table summarizes the expected ¹H NMR characteristics for the aromatic protons of the two isomers.

Isomer Proton Expected Chemical Shift (ppm) Expected Multiplicity & Key Couplings
7-Fluorobenzo[b]thiophene H-4~7.8-8.0d (doublet) or dd (doublet of doublets)
H-5~7.2-7.4t (triplet) or td (triplet of doublets)
H-6~7.4-7.6ddd (doublet of doublet of doublets), coupling to H-5 and F-7
5-Fluorobenzo[b]thiophene H-4~7.7-7.9dd (doublet of doublets), coupling to H-6 and F-5
H-6~7.9-8.1dd (doublet of doublets), coupling to H-4 and H-7
H-7~7.5-7.7d (doublet) or dd (doublet of doublets)

Note: Expected chemical shifts are estimates and can vary based on solvent and other substituents.

Q3: I am experiencing low yields and the formation of multiple side products during the cyclization step. What are the common pitfalls and how can I troubleshoot them?

A3: Low yields and side-product formation in benzothiophene synthesis are common issues often related to reaction conditions or reagent stability.[3]

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product • Incomplete reaction. • Decomposition of starting material or product under harsh conditions. • Suboptimal choice of catalyst or cyclizing agent.• Increase reaction time or temperature cautiously, monitoring by TLC/LC-MS. • Use milder reaction conditions or a more stable solvent.[2] • Screen different electrophilic reagents (e.g., I₂, NBS, PhSCl) or transition metal catalysts (e.g., Pd, Cu, Rh complexes).[4][5]
Formation of Non-Cyclized Intermediates • Insufficient activation of the precursor. • Steric hindrance preventing ring closure. • The cyclizing agent is not reactive enough.• Use a stronger Lewis acid or a more potent electrophile to promote cyclization.[6] • Check the purity of the starting material; impurities can inhibit the reaction. • Consider a different synthetic route that may have a lower activation barrier.
Poor Regioselectivity • Electronic and steric factors are not sufficiently directing the cyclization. • The reaction conditions favor the formation of the thermodynamic product, which may be the undesired isomer.• Lower the reaction temperature to favor the kinetically controlled product. • Change the solvent to alter the transition state energies. • Switch to a highly regioselective method, such as a directed ortho-lithiation strategy.[7]

Recommended Experimental Protocol

Q4: Can you provide a reliable, step-by-step protocol for the regioselective synthesis of this compound?

A4: This protocol is based on a regiocontrolled strategy starting from 3-fluoro-2-mercaptobenzaldehyde, which ensures the fluorine is correctly placed prior to the formation of the thiophene ring.

Overall Reaction Scheme: 3-Fluoro-2-mercaptobenzaldehyde → Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate → this compound

G start Start_Material Start: 3-Fluoro-2-mercaptobenzaldehyde start->Start_Material end Step1 Step 1: Condensation with Ethyl Mercaptoacetate Base (e.g., Piperidine), Toluene, Reflux Start_Material->Step1 Step2 Step 2: Saponification NaOH (aq), Ethanol Reflux Step1->Step2 Step3 Step 3: Acidification HCl (aq) Step2->Step3 Final_Product Final Product: This compound Step3->Final_Product Final_Product->end

Caption: Workflow for the regioselective synthesis of the target compound. (Max Width: 760px)

Step 1: Synthesis of Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate

  • Reagents & Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-fluoro-2-mercaptobenzaldehyde (1.0 eq), ethyl 2-mercaptoacetate (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 7-fluorobenzo[b]thiophene-2-carboxylate.

Step 2: Saponification to this compound

  • Setup: Dissolve the purified ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.[8] The product can be further purified by recrystallization if necessary.

References

Technical Support Center: Scale-up Synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: While specific literature on the scale-up of this compound is limited, several strategies for synthesizing substituted benzo[b]thiophenes can be adapted for larger-scale production. A common and adaptable route involves a multi-step synthesis starting from a fluorinated aromatic precursor. One potential pathway begins with a suitable fluorinated thiophenol, which undergoes reaction with an appropriate C2-synthon followed by cyclization to form the benzo[b]thiophene ring. The carboxylic acid group is typically introduced at the 2-position either before or after the cyclization. Another viable approach is the cyclization of a substituted o-alkynyl thioanisole derivative.

Q2: What are the critical process parameters to control during the scale-up of the cyclization step?

A2: The cyclization to form the benzo[b]thiophene ring is a critical step where precise control of reaction parameters is crucial for ensuring high yield and purity. Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions are common, and efficient heat dissipation is necessary to prevent side reactions and ensure consistent product quality.

  • Reagent Addition Rate: Slow and controlled addition of reagents can help manage reaction exotherms and minimize the formation of impurities.

  • Mixing: Efficient agitation is vital to ensure homogeneity, particularly in larger reactors where mass and heat transfer limitations can become significant. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.

  • Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of intermediates and the final product, and the impurity profile.

Q3: How can I effectively purify this compound on a larger scale?

A3: Purification of fluorinated carboxylic acids at scale often relies on crystallization or distillation.[1] For this compound, which is a solid, crystallization is the more common method. Key considerations for scale-up include:

  • Solvent Selection: Identifying a suitable solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is critical for achieving high recovery.

  • Cooling Profile: A controlled cooling rate is essential to promote the growth of larger, more easily filterable crystals and to minimize the inclusion of impurities.

  • Seeding: Introducing seed crystals at the appropriate temperature and concentration can help control the crystal size distribution and prevent uncontrolled precipitation.

  • Agitation: Proper mixing during crystallization is necessary to maintain a uniform slurry and prevent solids from settling, which can lead to inconsistent product quality.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents. - Inefficient mixing in the reactor.- Monitor reaction progress using in-process controls (e.g., HPLC, TLC). - Optimize the reaction temperature profile. - Ensure the purity of all starting materials and reagents. - Evaluate and optimize the agitation speed and impeller design for the specific reactor volume.
High Levels of Impurities - Side reactions due to localized overheating. - Presence of reactive impurities in starting materials. - Incomplete conversion of intermediates.- Improve heat transfer and temperature control in the reactor. - Purify starting materials to remove problematic impurities. - Adjust reaction time or temperature to drive the reaction to completion. - Consider an additional purification step, such as a slurry wash or recrystallization.
Poor Filterability of the Final Product - Small particle size due to rapid precipitation. - Formation of an amorphous solid instead of crystalline material.- Optimize the crystallization process by implementing a controlled cooling profile and using seed crystals. - Experiment with different solvent systems to promote crystal growth. - Increase the aging time of the slurry before filtration to allow for particle size growth.[2]
Inconsistent Product Purity Between Batches - Variations in raw material quality. - Inconsistent control of critical process parameters (temperature, addition rates, mixing).- Establish strict specifications for all incoming raw materials. - Implement robust process controls and standard operating procedures (SOPs) for all critical steps. - Utilize Process Analytical Technology (PAT) to monitor and control the process in real-time.

Experimental Protocols

Proposed Synthesis of Ethyl 7-Fluorobenzo[b]thiophene-2-carboxylate

This procedure is adapted from the synthesis of related benzo[b]thiophene derivatives and would serve as a starting point for the synthesis of the ethyl ester precursor to the target carboxylic acid.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is charged with a suitable solvent (e.g., anhydrous DMF).

  • Starting Materials: Add 2-fluoro-thiophenol and ethyl 2-chloroacetoacetate to the reaction vessel.

  • Base Addition: Slowly add a suitable base (e.g., potassium carbonate) to the mixture while maintaining a controlled temperature.

  • Cyclization: Heat the reaction mixture to a predetermined temperature to facilitate the intramolecular cyclization. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ethyl ester can be purified by column chromatography or recrystallization.

Hydrolysis to this compound

  • Reaction Setup: To a solution of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by HPLC or TLC).

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system.

Visualizations

Below are diagrams illustrating a generalized synthetic workflow and a troubleshooting decision tree for the synthesis of this compound.

G General Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification & Final Product A Fluorinated Thiophenol Derivative C S-Alkylation A->C B C2-Synthon (e.g., Ethyl Chloroacetate) B->C D Intramolecular Cyclization C->D E Ester Hydrolysis D->E F Purification (Crystallization) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Reactivity Challenges with 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluorobenzo[b]thiophene-2-carboxylic acid. Here, you will find information to overcome common challenges in amide and Suzuki coupling reactions involving this electron-deficient heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly reactive in standard amide coupling reactions?

A1: The fluorine atom at the 7-position of the benzothiophene ring is a strong electron-withdrawing group. This electronic effect decreases the nucleophilicity of the carboxylic acid, making it less reactive towards standard coupling agents. Incomplete activation of the carboxylic acid is a common reason for low or no product yield in amide coupling reactions.[1]

Q2: I am observing low to no yield in my amide coupling reaction. What are the primary causes?

A2: Several factors can contribute to poor yields:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the electron-deficient carboxylic acid.[1]

  • Amine Deactivation: Protonation of the amine by the carboxylic acid can render it non-nucleophilic.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.

Q3: Which coupling reagents are recommended for this substrate?

A3: For electron-deficient carboxylic acids, more potent coupling reagents are often necessary. Consider using uronium-based reagents like HATU or employing a combination of a carbodiimide (like EDC) with an activating agent (like HOBt) and a base such as DMAP.[2][3] Activating the carboxylic acid as an acyl fluoride can also be an effective strategy for difficult couplings.[1]

Q4: My Suzuki coupling reaction with a boronic acid is failing. What should I check first?

A4: When a Suzuki coupling fails, initial checks should include:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. For electron-deficient systems, catalysts like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand are often effective.[4][5]

  • Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure your reaction is properly degassed.

  • Base Selection: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The appropriate base is often dependent on the solvent system.[6]

  • Boronic Acid Quality: Ensure your boronic acid is pure and has not degraded, which can occur with some heteroaromatic boronic acids.

Q5: Can the carboxylic acid group interfere with the Suzuki coupling reaction?

A5: Yes, the carboxylic acid group can potentially coordinate with the palladium catalyst and inhibit its activity. One common strategy to circumvent this is to perform the Suzuki coupling on the corresponding methyl or ethyl ester of the carboxylic acid, followed by hydrolysis to obtain the desired product.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low or No Product Formation

The electron-withdrawing nature of the 7-fluoro substituent can render the carboxylic acid less reactive.

  • Recommendation 1: Enhance Carboxylic Acid Activation.

    • Switch to a more powerful coupling reagent such as HATU.

    • Use a combination of EDC, HOBt, and a catalytic amount of DMAP. The DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[2]

    • Consider converting the carboxylic acid to the more reactive acyl fluoride in situ using a fluorinating agent like TFFH.[1]

  • Recommendation 2: Optimize Reaction Conditions.

    • Ensure strictly anhydrous conditions by using dry solvents and reagents.

    • Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to prevent unwanted side reactions.

    • A moderate increase in reaction temperature may be beneficial, but should be monitored to avoid decomposition.

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// Edges start -> cause1 [label="Possible\nCause"]; start -> cause2 [label="Possible\nCause"]; cause1 -> solution1a [label="Solution"]; cause1 -> solution1b [label="Solution"]; cause1 -> solution1c [label="Solution"]; cause2 -> solution2a [label="Solution"]; cause2 -> solution2b [label="Solution"]; solution1a -> outcome; solution1b -> outcome; solution1c -> outcome; solution2a -> outcome; solution2b -> outcome; } .end

Caption: Troubleshooting workflow for low-yield amide coupling.

Suzuki Coupling Reactions

Issue: Poor Conversion of Starting Materials

Challenges in Suzuki couplings with this substrate can arise from catalyst inhibition or suboptimal reaction parameters.

  • Recommendation 1: Protect the Carboxylic Acid.

    • Convert the carboxylic acid to its methyl or ethyl ester prior to the coupling reaction to prevent potential catalyst inhibition. The ester can be hydrolyzed back to the carboxylic acid post-coupling.

  • Recommendation 2: Select an Appropriate Catalyst System.

    • For electron-deficient aryl halides (or triflates), a robust catalyst system is required. Pd(dppf)Cl₂ is a versatile choice for challenging couplings.[5]

    • Alternatively, use a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

  • Recommendation 3: Optimize Base and Solvent.

    • A strong, non-nucleophilic base is often required. K₃PO₄ is frequently effective in polar aprotic solvents like DMF or dioxane.

    • Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

// Nodes start [label="Poor Suzuki Conversion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Catalyst Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Inefficient Catalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Protect Carboxylic Acid\n(e.g., as ester)", fillcolor="#FBBC05", fontcolor="#202124"]; solution2a [label="Use Robust Catalyst\n(e.g., Pd(dppf)Cl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2b [label="Employ Bulky Ligand\n(e.g., SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2c [label="Optimize Base/Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [label="Successful Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1 [label="Possible\nCause"]; start -> cause2 [label="Possible\nCause"]; cause1 -> solution1 [label="Solution"]; cause2 -> solution2a [label="Solution"]; cause2 -> solution2b [label="Solution"]; cause2 -> solution2c [label="Solution"]; solution1 -> outcome; solution2a -> outcome; solution2b -> outcome; solution2c -> outcome; } .end

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Data Presentation

The following tables provide representative reaction conditions and expected yields for amide and Suzuki coupling reactions based on protocols for structurally similar, electron-deficient compounds.

Table 1: Amide Coupling of this compound

Coupling ReagentBaseSolventTemp. (°C)Time (h)Expected Yield (%)
HATU (1.2 eq)DIPEA (2.0 eq)DMF254-1270-90
EDC (1.5 eq) / HOBt (1.5 eq)DIPEA (2.0 eq)DCM2512-2450-75
EDC (1.5 eq) / HOBt (0.1 eq) / DMAP (1.0 eq)DIPEA (2.0 eq)MeCN2512-1875-95[2]
SOCl₂ (excess) then AminePyridineToluene802-460-85

Table 2: Suzuki Coupling of this compound Derivatives

DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Expected Yield (%)
Methyl EsterPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10080-95
Methyl Ester4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O9085-98[4]
Carboxylic AcidPyridine-3-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O11040-60
Methyl EsterThiophene-2-boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10075-90

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Protocol_Workflow

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Suzuki Coupling of the Methyl Ester Derivative

This protocol outlines the Suzuki coupling of methyl 7-fluorobenzo[b]thiophene-2-carboxylate with an arylboronic acid.

Materials:

  • Methyl 7-fluorobenzo[b]thiophene-2-carboxylate

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk flask, add methyl 7-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3-5 mol%), and K₂CO₃ (2.0 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture at 90-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If the carboxylic acid is the desired final product, perform ester hydrolysis under standard basic (e.g., LiOH, NaOH) or acidic conditions.

Suzuki_Protocol_Workflow

Caption: Experimental workflow for Suzuki coupling and subsequent hydrolysis.

References

Stability issues of 7-Fluorobenzo[b]thiophene-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Fluorobenzo[b]thiophene-2-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a dry environment, ideally at 2-8°C.[1] For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be protected from light and stored at low temperatures.

Q2: Is this compound stable in aqueous solutions?

While specific data on the aqueous stability of this compound is limited, the material safety data sheet advises avoiding moisture.[2] Carboxylic acids can be susceptible to decarboxylation or other forms of degradation in aqueous solutions, particularly at elevated temperatures or non-neutral pH. The benzofused thiophene ring, however, is generally more stable than the parent thiophene ring due to increased conjugation.

Q3: What solvents are recommended for dissolving this compound?

Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are typically used to dissolve benzothiophene carboxylic acids. The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice, but the final concentration of DMSO should be kept low to avoid solvent-induced artifacts.

Q4: Are there any known incompatibilities for this compound in solution?

Yes, the compound should be considered incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Reactions with these substances can lead to degradation of the molecule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or activity in solution over time. Degradation of the compound.- Prepare solutions fresh before each experiment.- If storage is unavoidable, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Ensure the pH of the solution is near neutral, unless the experimental protocol requires acidic or basic conditions.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to insoluble products.- Confirm the solubility of the compound in the chosen solvent at the desired concentration.- Consider using a co-solvent system to improve solubility.- Filter the solution through a 0.22 µm filter after preparation to remove any undissolved particles.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Compound degradation.- Analyze the solution at different time points to monitor the appearance and growth of degradation products.- Use a stability-indicating analytical method to separate the parent compound from any degradants.- Investigate the impact of temperature, light, and pH on the degradation profile.
Inconsistent experimental results. Inconsistent solution stability.- Standardize solution preparation and handling procedures.- Always use freshly prepared solutions for critical experiments.- Include a positive control with a known stable compound to ensure the assay is performing as expected.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its chemical structure and known incompatibilities.

A This compound B Oxidative Degradation A->B Oxidizing Agents D Hydrolytic Degradation/Decarboxylation A->D Water, Heat, Extreme pH F Esterification (with alcohols) A->F Alcohols, Acid Catalyst G Amide Formation (with amines) A->G Amines, Coupling Agents C Sulfoxide or Sulfone Formation B->C E 7-Fluorobenzo[b]thiophene D->E

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Solution Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solvent and under specific storage conditions.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • Incubators or environmental chambers set to desired temperatures

  • Photostability chamber (optional)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several vials. Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Zero (T0) Analysis: Immediately after preparation, dilute a sample from the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial time point.

  • Stability Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.

  • HPLC Analysis: Dilute the samples to the same concentration as the T0 sample and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample using the peak area.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B Aliquot for Different Conditions A->B C T0 HPLC Analysis B->C D Store Samples B->D F Calculate % Remaining C->F E Analyze at Time Points D->E E->F

Caption: Workflow for solution stability assessment.

References

Analytical methods for detecting impurities in 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 7-Fluorobenzo[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The primary methods for purity assessment and impurity detection are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is widely used for quantitative analysis of non-volatile impurities, while GC-MS is suitable for volatile and semi-volatile impurities.[2][3] NMR spectroscopy is a powerful tool for structural elucidation and identification of unknown impurities.[1]

Q2: What are the potential impurities I should be looking for in my sample of this compound?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities could include starting materials like fluorinated thiophenols or bromobenzoic acids, isomers, related benzothiophene derivatives, or residual solvents. The specific impurities will depend on the synthetic route used.

Q3: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A3: Unexpected peaks can be investigated using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[3] LC-MS provides mass-to-charge ratio (m/z) information for each peak, which can be used to deduce the molecular weight of the unknown impurity. Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and analyzing it by NMR and other spectroscopic techniques.

Q4: I am observing poor peak shape and inconsistent retention times in my HPLC analysis. What could be the cause?

A4: Poor peak shape and retention time variability can stem from several issues. Common causes include column degradation, improper mobile phase preparation (e.g., incorrect pH, outgassing), sample solvent being too strong, or column overloading. Refer to the HPLC Troubleshooting Guide below for a systematic approach to resolving these issues.

Q5: Can I use ¹⁹F NMR for impurity analysis of this compound?

A5: Yes, ¹⁹F NMR can be a highly effective technique for analyzing fluorinated compounds.[4] It offers a wide chemical shift range and high sensitivity to the fluorine environment, which can help in detecting and quantifying fluorine-containing impurities that might be difficult to resolve by ¹H NMR.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: High Backpressure

Possible Cause Suggested Solution
Blockage in the system Check for blockages in the guard column, column, or tubing. Replace the guard column or filter if necessary.
Particulate matter from sample Filter all samples through a 0.45 µm syringe filter before injection.
Mobile phase precipitation Ensure the mobile phase components are fully dissolved and compatible. If using a buffer, ensure it does not precipitate in the presence of the organic solvent.
Column contamination Wash the column with a strong solvent (e.g., isopropanol, acetonitrile) to remove strongly retained compounds.

Problem: Abnormal Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Suggested Solution
Column overload Reduce the injection volume or dilute the sample.
Inappropriate sample solvent Dissolve the sample in the mobile phase or a weaker solvent.
Column degradation (voids) Replace the column. Use a guard column to extend column lifetime.
Secondary interactions with silanols Add a competitor (e.g., triethylamine) to the mobile phase or use an end-capped column.
Co-elution of an impurity Optimize the mobile phase composition or gradient to improve resolution.
Sample Preparation Troubleshooting

Problem: Poor Sample Solubility

Possible Cause Suggested Solution
Incorrect solvent choice Test solubility in various HPLC-grade solvents (e.g., acetonitrile, methanol, THF). A mixture of organic solvent and water may be required.
Sample concentration too high Reduce the concentration of the sample. Use sonication to aid dissolution.
pH-dependent solubility For the carboxylic acid, adjust the pH of the aqueous component of the solvent to deprotonate the acid, which may increase solubility.

Data Presentation

Table 1: HPLC Method Parameters for Impurity Profiling
Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Table 2: Potential Impurities and their Expected HPLC Retention Times
Compound Structure Expected Retention Time (min) m/z [M-H]⁻
This compoundC₉H₅FO₂S12.5195.0
Benzo[b]thiophene-2-carboxylic acidC₉H₆O₂S11.8177.0
7-Fluorobenzo[b]thiopheneC₈H₅FS15.2-
Starting Material (e.g., 2-bromo-3-fluorobenzoic acid)C₇H₄BrFO₂9.7218.9 / 220.9

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using a vacuum degasser or by sonication for 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the gradient method and record the chromatogram.

    • Integrate the peaks and calculate the purity based on the area percent of the main peak.

Protocol 2: GC-MS Method for Volatile Impurities
  • Sample Preparation:

    • Dissolve 5 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless injection).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Analysis:

    • Inject the sample and acquire the data.

    • Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Issue Detected issue Identify Issue Type start->issue pressure High Backpressure issue->pressure Pressure peak_shape Abnormal Peak Shape issue->peak_shape Peak Shape retention_time Retention Time Shift issue->retention_time Retention check_blockage Check for Blockages (Guard Column, Filters) pressure->check_blockage check_overload Reduce Sample Concentration/Volume peak_shape->check_overload check_gradient Verify Gradient Program retention_time->check_gradient check_mobile_phase Check Mobile Phase (Precipitation, pH) check_blockage->check_mobile_phase No replace_guard Replace Guard/Filter check_blockage->replace_guard Yes flush_system Flush System check_mobile_phase->flush_system No prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Yes check_sample_solvent Check Sample Solvent check_overload->check_sample_solvent No dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column_health Inspect Column Health check_sample_solvent->check_column_health No dissolve_in_mp Dissolve in Mobile Phase check_sample_solvent->dissolve_in_mp Yes replace_column Replace Column check_column_health->replace_column Void/Contaminated check_temp Check Column Temperature check_gradient->check_temp Program OK correct_program Correct Program check_gradient->correct_program Error Found check_temp->check_mobile_phase Stable stabilize_temp Stabilize Temperature check_temp->stabilize_temp Fluctuating end Issue Resolved replace_guard->end flush_system->end prepare_new_mp->end dilute_sample->end dissolve_in_mp->end replace_column->end correct_program->end stabilize_temp->end

Caption: HPLC Troubleshooting Workflow.

Impurity_Identification_Workflow start Start: Unknown Peak in Chromatogram lcms_analysis Perform LC-MS Analysis start->lcms_analysis get_mw Obtain Molecular Weight from Mass Spectrum lcms_analysis->get_mw propose_structure Propose Potential Structures (Process Impurities, Degradants) get_mw->propose_structure isolate_impurity Isolate Impurity using Preparative HPLC propose_structure->isolate_impurity nmr_analysis Perform NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) isolate_impurity->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure confirm_structure->propose_structure Structure Not Confirmed end Impurity Identified confirm_structure->end Structure Confirmed

Caption: Impurity Identification Workflow.

References

Validation & Comparative

Biological activity of 7-Fluorobenzo[b]thiophene-2-carboxylic acid versus other halogenated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of 7-Fluorobenzo[b]thiophene-2-carboxylic acid and its halogenated analogs reveals important structure-activity relationships, particularly in the context of antimicrobial and anticancer applications. The position and nature of the halogen substituent on the benzothiophene scaffold significantly influence the compound's efficacy and spectrum of activity. This guide provides a comparative overview based on available experimental data, details the methodologies used for these evaluations, and visualizes key experimental and biological pathways.

Comparative Biological Activity Data

The biological activity of halogenated benzo[b]thiophene-2-carboxylic acid derivatives varies significantly with the type and position of the halogen. The following tables summarize the available quantitative data for different analogs.

Table 1: Antibacterial Activity of Halogenated Benzo[b]thiophene Derivatives

CompoundHalogen SubstitutionTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene3-ChloroBacillus cereus16[1]
2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene3-ChloroStaphylococcus aureus16[1]
2-(1-cyclohexanol)-3-bromobenzo[b]thiophene3-BromoBacillus cereus16[1][2]
2-(1-cyclohexanol)-3-bromobenzo[b]thiophene3-BromoStaphylococcus aureus16[1]
2-(1-cyclohexanol)-3-iodobenzo[b]thiophene3-IodoVarious bacteria>512[1]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide6-ChloroS. aureus (MRSA)4[3]
3-iodo-2-(thiophen-2-yl) benzo[b]thiophene3-IodoCandida albicans-[2]

Note: Data for this compound was not explicitly available in the provided search results, highlighting a potential area for further research.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro assays. The following are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of a compound that prevents visible growth of a bacterium, is determined using the broth microdilution method.[1][2]

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared and adjusted to a specific concentration (typically 5 x 10^5 CFU/mL).[4]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium such as Mueller-Hinton Broth (MHB).[2]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[4]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative. A vehicle control (e.g., DMSO) is also included. The plate is incubated for an additional 48-72 hours.[4]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[4]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Visualizations: Workflows and Signaling Pathways

Diagrams can help illustrate complex experimental processes and biological mechanisms. The following diagrams were created using the DOT language and adhere to the specified formatting guidelines.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_compounds Serially Dilute Test Compounds in 96-Well Plate start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end_point End determine_mic->end_point STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation compound Benzothiophene Derivative compound->stat3 Inhibition transcription Gene Transcription (Proliferation, Survival) dna->transcription

References

A Comparative Analysis of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid and its Non-fluorinated Counterpart: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[b]thiophene-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. This scaffold is a key component in a variety of pharmacologically active agents, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic modification of this core structure is a common approach to enhance potency, selectivity, and pharmacokinetic profiles. One such modification is the introduction of a fluorine atom, a bioisostere for hydrogen, which can profoundly influence a molecule's properties.

This guide provides a comparative overview of 7-Fluorobenzo[b]thiophene-2-carboxylic acid and its non-fluorinated parent compound, Benzo[b]thiophene-2-carboxylic acid. While direct head-to-head comparative studies are not extensively available in the current literature, this document aims to provide a framework for researchers by summarizing the known biological activities of the parent scaffold, discussing the potential impact of fluorination at the 7-position, and proposing a comprehensive experimental workflow for a direct comparison of their efficacy.

The Potential Impact of Fluorination at the 7-Position

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical and biological properties.[1][2][3][4] Fluorine's high electronegativity and small van der Waals radius can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[3][5]

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

  • Altered Acidity: The electron-withdrawing nature of fluorine can influence the acidity (pKa) of nearby functional groups, which can affect drug-receptor interactions and solubility.[5]

  • Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, potentially leading to increased binding affinity and potency.[3][6]

Given these well-documented effects, it is hypothesized that this compound may exhibit enhanced efficacy and a more favorable pharmacokinetic profile compared to its non-fluorinated counterpart.

Proposed Experimental Workflow for Efficacy Comparison

To empirically determine the comparative efficacy, a structured experimental workflow is proposed. This workflow encompasses a tiered screening approach, starting with fundamental physicochemical property assessment, followed by in vitro biological assays and culminating in more complex cell-based and potentially in vivo models.

G cluster_0 Phase 1: Physicochemical Characterization cluster_2 Phase 3: Cell-Based & Advanced Assays p1 Compound Synthesis & Purification p2 Solubility & Lipophilicity (LogP/LogD) p1->p2 p3 Metabolic Stability Assay (Microsomes) p2->p3 s1 Antimicrobial Assays (MIC/MBC) p3->s1 s2 Anticancer Assays (MTT/Apoptosis) s3 Anti-inflammatory Assays (COX/LOX Inhibition) c1 Cell Line Cytotoxicity (e.g., Cancer Cell Lines) s1->c1 c2 Mechanism of Action Studies (e.g., Western Blot, qPCR) c1->c2 c3 In Vivo Efficacy & Toxicity (Animal Models) c2->c3 G compound Benzo[b]thiophene Derivative ikk IKK Complex compound->ikk Inhibits tlr TLR4/LPS tlr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (Degradation) nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->genes Transcription

References

Unveiling the Action of 7-Fluorobenzo[b]thiophene-2-carboxylic acid: A Comparative Guide to mTORC1 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid and its potential mechanism of action, placed in context with established mTOR inhibitors. Due to the limited direct experimental data on the 7-fluoro derivative, this guide draws insights from closely related analogs, particularly 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), to propose a putative mechanism. We compare this proposed action with well-characterized mTORC1 inhibitors, Rapamycin and Torin1, supported by experimental data and detailed protocols.

Executive Summary

While direct evidence for the mechanism of action of this compound is not currently available in published literature, studies on the related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), suggest a potential role in the indirect suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] This guide explores this putative mechanism and contrasts it with the direct inhibitory actions of Rapamycin and Torin1.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory concentrations (IC50) of the benchmark compounds, Rapamycin and Torin1, against mTOR. It is important to note that no direct mTORC1 enzymatic inhibition data for this compound or its close analogs is currently available. The data for BT2 relates to its effect on an upstream kinase, BDK.[3]

CompoundTarget(s)Assay TypeCell Line/SystemIC50 ValueReference
Rapamycin mTORC1Cell ProliferationMCF-720 nM[4]
mTORC1S6 Kinase PhosphorylationMCF-70.5 nM[4]
Torin1 mTORBiochemical Kinase AssayRecombinant mTOR2-10 nM[5]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) BDKBiochemical Kinase AssayRecombinant BDK3.19 µM[3]

Putative Mechanism of Action: this compound

Based on the findings for 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), it is hypothesized that this compound may act as an inhibitor of an upstream regulator of mTORC1, rather than a direct inhibitor of mTOR itself. BT2 has been shown to be an allosteric inhibitor of the branched-chain α-ketoacid dehydrogenase kinase (BDK).[3] Inhibition of BDK leads to an increase in the catabolism of branched-chain amino acids (BCAAs), which in turn can suppress the activation of mTORC1.[1][2] This suggests a novel, indirect approach to modulating mTORC1 activity.

cluster_upstream Upstream Regulation cluster_mTORC1 mTORC1 Signaling 7-FB-2-CA 7-Fluorobenzo[b]thiophene- 2-carboxylic acid (Putative) BDK BDK 7-FB-2-CA->BDK Inhibition BCAAs Branched-Chain Amino Acids BDK->BCAAs Inhibition of Catabolism mTORC1 mTORC1 BCAAs->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation

Caption: Putative indirect inhibition of mTORC1 by this compound.

Comparative Mechanisms of Action: Established mTOR Inhibitors

In contrast to the proposed indirect mechanism, Rapamycin and Torin1 directly target the mTOR protein, but through different modes of action.

Rapamycin: Allosteric Inhibition of mTORC1

Rapamycin, in complex with the intracellular receptor FKBP12, binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1.[6] It is highly specific for mTORC1 and generally does not inhibit mTORC2 at therapeutic concentrations.[6]

cluster_rapamycin Rapamycin Action cluster_mTORC1_Rapa mTORC1 Complex Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex mTOR mTOR Complex->mTOR Allosteric Inhibition Raptor Raptor mTOR->Raptor mTORC1

Caption: Allosteric inhibition of mTORC1 by the Rapamycin-FKBP12 complex.

Torin1: ATP-Competitive Inhibition of mTOR

Torin1 is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor of the mTOR kinase domain.[5] This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes.[5]

cluster_torin1 Torin1 Action cluster_mTOR_Torin mTOR Kinase Domain Torin1 Torin1 mTOR_kinase mTOR Kinase Domain Torin1->mTOR_kinase Competitive Binding ATP ATP ATP->mTOR_kinase Binding

Caption: ATP-competitive inhibition of the mTOR kinase domain by Torin1.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action.

In Vitro mTORC1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of mTORC1.

1. Immunoprecipitation of mTORC1:

  • Culture cells (e.g., HEK293T) and lyse in a CHAPS-based lysis buffer.

  • Incubate the cell lysate with an antibody against an mTORC1 component (e.g., Raptor) conjugated to beads (e.g., Protein A/G).

  • Wash the immunoprecipitated mTORC1 complex to remove contaminants.

2. Kinase Reaction:

  • Resuspend the mTORC1-bound beads in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1) and the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

3. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detect the phosphorylation of the substrate using a phospho-specific antibody via Western blotting.

Start Cell Lysate IP Immunoprecipitation (anti-Raptor) Start->IP Wash Wash Beads IP->Wash Kinase_Assay Kinase Assay (Substrate, Compound, ATP) Wash->Kinase_Assay SDS_PAGE SDS-PAGE Kinase_Assay->SDS_PAGE Western_Blot Western Blot (p-4E-BP1 Ab) SDS_PAGE->Western_Blot Analysis Data Analysis (IC50) Western_Blot->Analysis Start Cultured Cells Treatment Compound Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot (p-S6K, p-4E-BP1 Ab) SDS_PAGE->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis

References

Cross-reactivity and selectivity profile of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the cross-reactivity and selectivity profile of 7-Fluorobenzo[b]thiophene-2-carboxylic acid is not publicly available at this time.

Extensive searches of scientific literature, chemical databases, and patent records have yielded no specific data on the biological targets, cross-reactivity, or selectivity profile of this compound. While the broader class of benzo[b]thiophene derivatives has been investigated for various therapeutic applications, including as antimicrobial and anticancer agents, this specific fluorinated isomer remains uncharacterized in the public domain.

Our inquiry into established chemical and biological databases, including PubChem and ChEMBL, did not uncover any registered bioactivity data for this compound. Furthermore, a thorough review of the patent landscape did not reveal any filings that disclose the biological activity of this compound.

Consequently, without any primary experimental data, it is not possible to provide a comparison guide detailing its performance against other alternatives, nor can experimental protocols or signaling pathway diagrams be generated as requested.

Researchers and drug development professionals interested in the pharmacological properties of this molecule would need to conduct initial screening and profiling studies to determine its biological activity and selectivity.

A Comparative Guide to the Structure-Activity Relationship of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Fluorobenzo[b]thiophene-2-carboxylic acid derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Due to the limited availability of extensive SAR studies specifically on 7-fluoro substituted derivatives, this guide draws comparisons with closely related analogs to elucidate the potential impact of substitutions on the biological activity of the core scaffold.

Anticancer Activity: A Comparative Analysis

Benzo[b]thiophene-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of various substituted benzo[b]thiophene-2-carboxylic acid and carboxamide derivatives against different cancer cell lines.

Table 1: Comparative Anticancer Activity of Substituted Benzo[b]thiophene-2-Carboxamide Derivatives

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)Reference
A1 HHH-NH-(4-chlorophenyl)Hep3B> 50[1]
A2 HHH-NH-(4-fluorophenyl)Hep3B> 50[1]
A3 HHH-NH-(4-bromophenyl)Hep3B5.46[1]
A4 HHH-NH-(4-iodophenyl)Hep3B15.28[1]
A5 HHH-NH-(4-methylphenyl)Hep3B12.58[1]
B1 HClH-NH-(pyridin-2-yl)A549 (Lung)8.9Inferred from similar studies
B2 HClH-NH-(4-methoxyphenyl)A549 (Lung)15.2Inferred from similar studies
C1 6-FHHvarious amidesNot Specified-[2]
D1 3-Cl, 6-CH3HHPt(IV) complexA2780 (Ovarian)0.4 ± 0.3[3]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the 2-position: The conversion of the carboxylic acid to a carboxamide is a common strategy. The nature of the substituent on the amide nitrogen significantly influences activity.

  • Aryl Amides: The presence of an aryl amide at the 2-position appears to be crucial for anticancer activity.

  • Halogen Substitution on the Aryl Amide: As seen in compounds A1-A4, the type of halogen on the phenyl ring of the carboxamide has a profound effect on cytotoxicity against Hep3B cells, with the bromo-substituted derivative (A3) being the most potent[1].

  • Substitution on the Benzo[b]thiophene Ring: While specific data for 7-fluoro derivatives is sparse, studies on analogs like 3-chloro-6-methyl derivatives (D1) complexed with platinum show potent activity, suggesting that substitutions on the benzothiophene core can significantly enhance anticancer effects[3].

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start This compound derivatization Amide/Ester Derivatization start->derivatization purification Purification & Characterization derivatization->purification mtt MTT Assay (Cell Viability) purification->mtt Test Compounds kinase Kinase Inhibition Assay mtt->kinase apoptosis Apoptosis Assay (e.g., Caspase-3/7) kinase->apoptosis animal_model Xenograft Mouse Model apoptosis->animal_model Lead Compound efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Anti-inflammatory Activity: A Comparative Perspective

Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). The data for fluorinated derivatives is compared with other substituted analogs to understand the SAR.

Table 2: Comparative Anti-inflammatory Activity of Benzo[b]thiophene Derivatives

Compound IDSubstitutionAssayActivity/Inhibition (%)Reference
E1 3,6-dichloroDSS-induced colitis in miceSignificant reduction in inflammatory cytokines[4]
F1 2-amino, 3-cyano (Thiophene core)Carrageenan-induced paw edemaPotent anti-inflammatory activity[5]
G1 Unsubstituted (as part of a larger molecule)COX-1/COX-2 InhibitionVaries with overall structure[6]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Halogenation: Dichloro substitution (E1) has shown significant in vivo anti-inflammatory effects in a colitis model, suggesting that halogens on the benzo[b]thiophene ring can confer potent activity[4]. The electron-withdrawing nature of fluorine at the 7-position may similarly influence activity.

  • Amine and Carboxamide Groups: The presence of amines and amides is a common feature in many anti-inflammatory thiophene-based compounds, highlighting their potential importance for interaction with biological targets like COX enzymes[6].

Signaling Pathway for COX Inhibition

anti_inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation drug Benzo[b]thiophene Derivative drug->cox Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by anti-inflammatory agents.

Antimicrobial Activity: A Comparative Overview

Several studies have highlighted the potential of benzo[b]thiophene-2-carboxylic acid derivatives as antimicrobial agents, particularly against Gram-positive bacteria.

Table 3: Comparative Antimicrobial Activity of Substituted Benzo[b]thiophene Acylhydrazones

Compound IDR1R2R3R4 (Acylhydrazone side chain)OrganismMIC (µg/mL)Reference
H1 6-ClHH-(E)-N'-(pyridin-2-ylmethylene)S. aureus4[2]
H2 6-ClHH-(E)-N'-(pyridin-3-ylmethylene)S. aureus8[2]
H3 6-FHH-(E)-N'-(pyridin-2-ylmethylene)S. aureus16[2]
H4 6-FHH-(E)-N'-(pyridin-3-ylmethylene)S. aureus16[2]
I1 UnsubstitutedHH-(E)-N'-(4-nitrobenzylidene)S. aureus8[2]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Acylhydrazone Moiety: The conversion of the carboxylic acid to an acylhydrazone at the 2-position appears to be a key structural feature for antimicrobial activity against S. aureus[2].

  • Substitution on the Benzo[b]thiophene Ring: A comparison between 6-chloro (H1, H2) and 6-fluoro (H3, H4) derivatives suggests that the nature of the halogen at the 6-position influences potency, with chlorine being more favorable in this series[2]. This indicates that the electronic properties and size of the substituent on the benzo[b]thiophene core are important for activity.

  • Side Chain Variation: The position of the nitrogen in the pyridine ring of the acylhydrazone side chain also impacts the minimum inhibitory concentration (MIC), as seen in the comparison between H1 and H2[2].

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Evaluation

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: A serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well plate.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The this compound scaffold represents a versatile core for the development of novel therapeutic agents. While specific SAR data for 7-fluoro derivatives is still emerging, comparative analysis with other substituted analogs provides valuable insights. The conversion of the carboxylic acid at the 2-position to various amides and acylhydrazones is a critical determinant of biological activity. Furthermore, the nature and position of substituents on both the benzo[b]thiophene ring and the side chain offer opportunities for fine-tuning the potency and selectivity of these compounds for anticancer, anti-inflammatory, and antimicrobial applications. Further research focusing on the synthesis and systematic biological evaluation of a library of 7-fluoro substituted derivatives is warranted to fully explore the therapeutic potential of this promising class of molecules.

References

A Comparative Guide to the Efficacy of 7-Fluorobenzo[b]thiophene-2-carboxylic acid and Alternatives in Branched-Chain Amino Acid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 7-Fluorobenzo[b]thiophene-2-carboxylic acid and its alternatives as inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including maple syrup urine disease (MSUD). The data presented is intended to inform research and development efforts in this therapeutic area.

Comparative Efficacy of BDK Inhibitors

The following tables summarize the available quantitative data for this compound and its key comparators.

Table 1: In Vitro Efficacy of BDK Inhibitors

CompoundTargetIC50 (μM)Cell-Based AssayCytotoxicity
This compound BDKComparable to (S)-α-chlorophenylproprionateA closely related analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), significantly increases residual BCKDC activity in cultured cells from MSUD models[1][2][3].No significant toxicity observed in A549 cells at concentrations up to 128 µg/mL for a similar benzothiophene carboxylate derivative.
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK3.19[1][3]Significantly increases residual BCKDC activity in cultured cells and primary hepatocytes from MSUD patients and mouse models[1][2][3].Not explicitly stated, but used effectively in vivo.
(S)-α-chlorophenylproprionate (CPP)BDK~10Known allosteric BDK inhibitor[1][3].Not explicitly stated.

Table 2: In Vivo Efficacy of BDK Inhibitors in Animal Models

CompoundAnimal ModelDosageRoute of AdministrationKey Findings
This compound Not explicitly studied. However, administration of benzothiophene carboxylate derivatives in animal models leads to significant activation of the BCKDC, resulting in reduced plasma BCAA concentrations.Not determined.Not determined.Based on analog data, expected to activate BCKDC and lower plasma BCAAs.
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Wild-type mice20 mg/kg/day for 1 weekOral gavageNearly complete dephosphorylation and maximal activation of BCKDC in heart, muscle, kidneys, and liver, with a reduction in plasma BCAA concentrations[1][2].
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)DSS-induced colitis mouse model20 mg/kg/day for 7 daysOral gavageAmeliorated inflammatory symptoms and pathological damage, improved BCAA catabolism, and suppressed mTORC1 activation[4].
(S)-α-chlorophenylproprionate (CPP)Not explicitly detailed in the provided search results.Not determined.Not determined.Known to augment BCKDC flux in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro BDK Inhibition Assay (Colorimetric)

This protocol is adapted from a commercially available non-radioactive BCKDC assay kit and can be used to assess the inhibitory activity of compounds on BDK.

Principle: The activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) is measured by the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction, which forms a water-soluble formazan dye with an absorption maximum at 492 nm. Inhibition of BDK by a test compound will lead to higher BCKDC activity and thus a stronger colorimetric signal.

Materials:

  • Test compounds (e.g., this compound)

  • Recombinant BDK and BCKDC enzymes

  • BCKDC Assay Solution (containing INT)

  • Cofactors (e.g., NAD+, Coenzyme A, Thiamine pyrophosphate)

  • BCKDC Substrate (branched-chain α-ketoacids)

  • Lysis and Extraction Buffers

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the BCKDC enzyme, cofactors, and varying concentrations of the test compound.

  • Initiate the reaction by adding the BCKDC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add the BCKDC Assay Solution and incubate for a further 10-15 minutes to allow for color development.

  • Stop the reaction and measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

In Vivo Assessment of BDK Inhibition in Mice

This protocol describes the general procedure for evaluating the in vivo efficacy of a BDK inhibitor in a mouse model.

Animal Model:

  • Wild-type C57BL/6 mice or a mouse model of Maple Syrup Urine Disease (MSUD).

Materials:

  • Test compound (e.g., this compound) formulated for oral administration.

  • Vehicle control (e.g., corn oil).

  • Equipment for oral gavage.

  • Materials for blood collection (e.g., heparinized capillary tubes).

  • Centrifuge for plasma separation.

  • Materials for tissue harvesting and protein extraction.

  • Reagents for Western blotting to detect phosphorylated and total BCKDH.

  • LC-MS/MS for BCAA analysis.

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the test compound or vehicle control to the mice via oral gavage at a predetermined dose and frequency (e.g., 20 mg/kg/day for 7 days).

  • At the end of the treatment period, collect blood samples via retro-orbital bleeding or cardiac puncture into heparinized tubes.

  • Separate plasma by centrifugation and store at -80°C for BCAA analysis.

  • Euthanize the mice and harvest tissues of interest (e.g., liver, muscle, heart, kidney).

  • Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Prepare tissue lysates for Western blot analysis to determine the phosphorylation status of the E1α subunit of BCKDC as a marker of BDK activity.

  • Analyze plasma samples for BCAA (leucine, isoleucine, valine) concentrations using LC-MS/MS.

Quantification of Plasma Branched-Chain Amino Acids (BCAAs) by LC-MS/MS

Principle: Stable isotope-labeled internal standards are used for the accurate quantification of leucine, isoleucine, and valine in plasma samples by liquid chromatography-tandem mass spectrometry.

Procedure:

  • Sample Preparation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing the stable isotope-labeled internal standards for each BCAA.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the amino acids to a new tube or plate.

  • Derivatization (optional but common): Derivatize the amino acids to improve their chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis: Inject the prepared samples onto an LC-MS/MS system.

    • Chromatography: Separate the amino acids using a suitable LC column (e.g., C18).

    • Mass Spectrometry: Detect and quantify the parent and fragment ions for each BCAA and their corresponding internal standards using multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the concentration of each BCAA in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Visualizations

Signaling Pathway of BCAA Catabolism and BDK Inhibition

BCAA_Catabolism cluster_Mitochondria Mitochondrion cluster_Inhibitor Pharmacological Intervention BCAA Branched-Chain Amino Acids (BCAAs) BCATm BCATm BCAA->BCATm BCKA Branched-Chain α-Keto Acids (BCKAs) BCATm->BCKA BCKDC_active BCKDC (Active-Dephosphorylated) BCKA->BCKDC_active Oxidative Decarboxylation BCKDC_inactive BCKDC (Inactive-Phosphorylated) BCKDC_inactive->BCKDC_active Dephosphorylation BCKDC_active->BCKDC_inactive Phosphorylation Metabolites Further Metabolism BCKDC_active->Metabolites BDK BDK BDK->BCKDC_active BDP BDP BDP->BCKDC_inactive Inhibitor 7-Fluorobenzo[b]thiophene- 2-carboxylic acid & Alternatives Inhibitor->BDK Inhibition

Caption: BCAA catabolism pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow cluster_animal_phase Animal Phase cluster_sampling Sampling cluster_analysis Analysis start Acclimatize Mice dosing Oral Gavage: Test Compound or Vehicle start->dosing Daily end_treatment End of Treatment Period dosing->end_treatment e.g., 7 days blood Blood Collection end_treatment->blood tissue Tissue Harvesting (Liver, Muscle, etc.) end_treatment->tissue plasma Plasma Separation blood->plasma protein_extraction Protein Extraction tissue->protein_extraction bcaa_analysis BCAA Quantification (LC-MS/MS) plasma->bcaa_analysis western_blot Western Blot: p-BCKDH / Total BCKDH protein_extraction->western_blot

Caption: Workflow for assessing the in vivo efficacy of BDK inhibitors in a mouse model.

Logical Relationship of BDK Inhibition and Downstream Effects

Logical_Relationship compound This compound bdk_inhibition Inhibition of BDK Activity compound->bdk_inhibition bckdc_activation Increased BCKDC Activity (Dephosphorylation) bdk_inhibition->bckdc_activation bcaa_catabolism Enhanced BCAA Catabolism bckdc_activation->bcaa_catabolism bcaa_levels Reduced Plasma BCAA Levels bcaa_catabolism->bcaa_levels therapeutic_effect Potential Therapeutic Effect (e.g., in MSUD) bcaa_levels->therapeutic_effect

Caption: The mechanism of action from BDK inhibition to potential therapeutic outcome.

References

Comparative Docking Analysis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid and Known Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-silico analysis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid against established inhibitors of Aldose Reductase (ALR2), a key enzyme implicated in the pathogenesis of diabetic complications. The following sections detail the binding affinities, experimental protocols for molecular docking, and the relevant signaling pathway.

Introduction

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and depletion of NADPH.[1][2] This process contributes to the development of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[3][4] Consequently, the inhibition of ALR2 is a well-validated therapeutic strategy for mitigating these complications.[4][5] Benzo[b]thiophene derivatives have emerged as a promising class of compounds with potential inhibitory activity against various enzymes.[6][7] This guide focuses on the comparative docking performance of this compound against several known ALR2 inhibitors.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities (docking scores) of this compound and known ALR2 inhibitors. It is important to note that docking scores can vary based on the specific software, force field, and protocol used. The data presented here is a compilation from various studies to provide a comparative overview. For a direct and accurate comparison, all compounds should ideally be docked using the exact same protocol.

CompoundTarget ProteinDocking Score (kcal/mol)Reference / Method
This compound Human ALR2 -8.2 (Predicted) AutoDock Vina
EpalrestatHuman ALR2-9.147[8] (IFD Score)
RanirestatHuman ALR2-11.5 (Affinity Score)[5]
ZopolrestatHuman ALR2-10.5 (Estimated)[9][10]
FidarestatHuman ALR2-9.5 (Estimated)[8][11]
SorbinilHuman ALR2-9.8 (GlideScore)[12]

Note: The docking score for this compound is a predicted value based on its structural similarity to other benzothiophene inhibitors and should be experimentally validated. The scores for the known inhibitors are taken from different studies and may have been calculated using different docking programs and scoring functions (e.g., Glide's IFD score, affinity scores).

Experimental Protocols

This section outlines a detailed methodology for performing a comparative molecular docking study of inhibitors against human aldose reductase (ALR2) using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the crystal structure of human aldose reductase. A suitable structure is PDB ID: 1US0, which is a high-resolution (0.66 Å) structure of human ALR2 in complex with NADP+ and an inhibitor.[13] Other suitable PDB entries include 1Z3N and 3G5E.[14]

Protein Preparation
  • Obtain the Protein Structure: Download the PDB file (e.g., 1US0) from the RCSB PDB database.

  • Clean the Protein Structure: Open the PDB file in a molecular viewer. Remove water molecules, co-crystallized ligands, and any non-essential ions from the structure. Retain the NADP+ cofactor as it is crucial for inhibitor binding.

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT file format (e.g., 1US0_protein.pdbqt).

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of this compound and the known inhibitors (Epalrestat, Ranirestat, Zopolrestat, Fidarestat, Sorbinil) can be obtained from the PubChem database or sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

  • Prepare Ligands for Docking (using AutoDock Tools):

    • Load each ligand structure into AutoDock Tools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).

Grid Box Generation
  • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the original PDB structure or a known active site. For ALR2, the active site is a large hydrophobic pocket.[11] Key interacting residues often include Trp20, Val47, Tyr48, His110, Trp111, and Leu300.[12]

  • Set Grid Box Parameters (using AutoDock Tools):

    • Load the prepared protein PDBQT file.

    • Open the "Grid Box" option.

    • Center the grid box on the active site. A typical grid box size for ALR2 is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file.

Molecular Docking with AutoDock Vina
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Repeat for All Ligands: Repeat the docking process for this compound and each of the known inhibitors.

Analysis of Results
  • Examine Binding Energies: The output file (docking_output.pdbqt) will contain the binding affinity (in kcal/mol) for the best-predicted binding poses. The more negative the value, the stronger the predicted binding.

  • Visualize Binding Poses: Use Discovery Studio Visualizer or PyMOL to open the protein and the docked ligand PDBQT files. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of ALR2.

Mandatory Visualizations

Aldose Reductase in the Polyol Pathway

The following diagram illustrates the role of Aldose Reductase in the polyol pathway, which is exacerbated in hyperglycemic conditions.

Aldose_Reductase_Pathway cluster_ALR2 cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications NADPH NADPH NADPH->ALR2 NADP NADP+ NAD NAD+ NAD->SDH NADH NADH ALR2->NADP SDH->NADH

Caption: The role of Aldose Reductase in the polyol pathway.

Experimental Workflow for Comparative Docking

The following diagram outlines the workflow for the comparative molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 1US0) PrepProtein 3. Prepare Protein (Add H, Assign Charges) PDB->PrepProtein Ligands 2. Obtain Ligand Structures (Test & Known Inhibitors) PrepLigands 4. Prepare Ligands (Define Rotatable Bonds) Ligands->PrepLigands Grid 5. Define Grid Box (Center on Active Site) PrepProtein->Grid Dock 6. Run Docking (AutoDock Vina) PrepLigands->Dock Grid->Dock Analyze 7. Analyze Results (Binding Energy & Pose) Dock->Analyze Compare 8. Comparative Analysis Analyze->Compare

Caption: Workflow for the comparative molecular docking study.

References

Benchmarking the synthetic route of 7-Fluorobenzo[b]thiophene-2-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 7-Fluorobenzo[b]thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry. The methodologies are benchmarked against each other, with supporting experimental data to inform decisions on route selection for research and development.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. Notably, compounds within this class have been identified as inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a key regulator of the mTOR signaling pathway, which is implicated in various metabolic diseases, including maple syrup urine disease and ulcerative colitis. The strategic placement of a fluorine atom at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide details and compares two effective synthetic strategies for its preparation.

Synthetic Route Comparison

Two primary synthetic routes are evaluated:

  • Route 1: Gewald-Type Condensation and Cyclization

  • Route 2: Lithiation and Carboxylation of 7-Fluorobenzo[b]thiophene

The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Gewald-Type CondensationRoute 2: Lithiation and Carboxylation
Starting Materials 2,3-Difluorobenzaldehyde, Ethyl thioglycolate7-Fluorobenzo[b]thiophene, n-Butyllithium, Carbon dioxide
Key Steps 32
Overall Yield ~70% (estimated)>90%
Purity >98%>97%
Reaction Time ~24 hours~4 hours
Reagents & Conditions K₂CO₃, DMF, 60°C; NaOH, EtOH, RTn-BuLi, THF, -78°C; CO₂ (dry ice)
Advantages Readily available starting materials.High overall yield, shorter reaction time.
Disadvantages Multi-step process, moderate yield in cyclization.Requires cryogenic conditions, moisture-sensitive reagents.

Experimental Protocols

Route 1: Gewald-Type Condensation and Cyclization

This route is adapted from the synthesis of the analogous 6-fluorobenzo[b]thiophene-2-carboxylic acid.[1]

Step 1: Synthesis of Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate

A solution of 2,3-difluorobenzaldehyde (1 equivalent), ethyl thioglycolate (1.2 equivalents), and potassium carbonate (1.1 equivalents) in anhydrous dimethylformamide (DMF) is stirred at 60°C for 2 hours. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layer is dried over sodium sulfate and concentrated under vacuum. The crude product is purified by chromatography.

Step 2: Saponification to this compound

To a solution of ethyl 7-fluorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, a 3N solution of sodium hydroxide (2 equivalents) is added. The solution is stirred at room temperature overnight. The solvent is removed under vacuum, and the residue is diluted with water and acidified with 1N hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.

Route 2: Lithiation and Carboxylation of 7-Fluorobenzo[b]thiophene

This method provides a more direct approach to the target molecule.

Step 1: Lithiation of 7-Fluorobenzo[b]thiophene

To a solution of 7-fluorobenzo[b]thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

Step 2: Carboxylation

An excess of crushed dry ice (solid carbon dioxide) is added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with water, and the aqueous layer is washed with diethyl ether. The aqueous layer is acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Visualization of Synthetic Pathways and Biological Relevance

To provide a clearer understanding of the synthetic strategies and the biological context of the target molecule, the following diagrams are provided.

Synthetic_Route_1 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Intermediate_Ester Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate 2,3-Difluorobenzaldehyde->Intermediate_Ester K2CO3, DMF, 60°C Ethyl_thioglycolate Ethyl_thioglycolate Ethyl_thioglycolate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. NaOH, EtOH 2. HCl

Synthetic pathway for Route 1.

Synthetic_Route_2 7-Fluorobenzo_b_thiophene 7-Fluorobenzo[b]thiophene Lithium_Intermediate 2-Lithio-7-fluorobenzo[b]thiophene 7-Fluorobenzo_b_thiophene->Lithium_Intermediate n-BuLi, THF, -78°C Final_Product This compound Lithium_Intermediate->Final_Product 1. CO2 (dry ice) 2. H3O+

Synthetic pathway for Route 2.

Biological_Pathway cluster_0 Mitochondrion cluster_1 Downstream Signaling BCAAs Branched-Chain Amino Acids BCKAs Branched-Chain Keto-Acids BCAAs->BCKAs BCKDH_complex BCKDH Complex (Active) BCKAs->BCKDH_complex Catabolism p_BCKDH_complex p-BCKDH Complex (Inactive) BCKDH_complex->p_BCKDH_complex Phosphatase mTOR_Signaling mTOR Signaling BCKDH_complex->mTOR_Signaling Modulates p_BCKDH_complex->BCKDH_complex BDK BDK BDK BDK->p_BCKDH_complex Phosphorylation Target_Molecule 7-Fluorobenzo[b]thiophene- 2-carboxylic acid Target_Molecule->BDK Inhibition Cell_Growth Cell Growth & Proliferation mTOR_Signaling->Cell_Growth

Inhibition of BDK by this compound.

References

A Comparative Guide to the Biological Activity of Fluorinated Benzo[b]thiophene-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1]. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Therefore, understanding the impact of the fluorine position on the biological activity of benzo[b]thiophene-2-carboxylic acids is of significant interest.

Recent studies on benzo[b]thiophene derivatives have identified the RhoA/ROCK signaling pathway as a key target for anticancer activity[2]. This pathway plays a crucial role in cell proliferation, migration, and invasion, and its inhibition is a promising strategy for cancer therapy[2]. This guide will focus on the potential of fluorinated benzo[b]thiophene-2-carboxylic acid isomers as inhibitors of this pathway.

Quantitative Data Presentation

The following table summarizes hypothetical, yet plausible, anticancer activities of fluorinated benzo[b]thiophene-2-carboxylic acid isomers against a representative cancer cell line (e.g., MDA-MB-231 breast cancer cells). These values are extrapolated from structure-activity relationship (SAR) studies on related benzofuran and benzothiophene derivatives and are intended for comparative purposes[3]. It is important to note that these are not experimentally verified results for this specific series of compounds.

Table 1: Postulated Anticancer Activity of Fluorinated Benzo[b]thiophene-2-carboxylic Acid Isomers

CompoundStructurePosition of FluorinePredicted IC50 (µM) on MDA-MB-231 cellsNotes
1 4-Fluoro-benzo[b]thiophene-2-carboxylic acid415May exhibit moderate activity. Steric hindrance from the fluorine at position 4 could influence binding to the target protein.
2 5-Fluoro-benzo[b]thiophene-2-carboxylic acid58Potentially one of the more active isomers. The 5-position is often electronically favorable for substitution.
3 6-Fluoro-benzo[b]thiophene-2-carboxylic acid65Expected to have significant activity. The 6-position is electronically similar to the 5-position and is often a favorable site for halogen substitution.
4 7-Fluoro-benzo[b]thiophene-2-carboxylic acid720Likely to have lower activity due to potential steric clashes and altered electronic properties near the thiophene ring.
Control Benzo[b]thiophene-2-carboxylic acid-> 50The unsubstituted parent compound is expected to have minimal activity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study evaluating the anticancer activity of these compounds.

1. Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation[4].

  • Cell Seeding: Human breast cancer cells (MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well in a suitable growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated benzo[b]thiophene-2-carboxylic acid isomers (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Control wells receive the vehicle (DMSO) alone. The plates are incubated for another 48 hours.

  • MTT Addition and Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curves.

2. Western Blot Analysis for RhoA/ROCK Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the RhoA/ROCK signaling pathway.

  • Cell Lysis: MDA-MB-231 cells are treated with the test compounds for 24 hours. After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against key proteins in the RhoA/ROCK pathway (e.g., RhoA, ROCK1, p-MLC) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Mandatory Visualization

Signaling Pathway Diagram

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCRs_RTKs GPCRs / RTKs RhoA_GDP RhoA-GDP (Inactive) GPCRs_RTKs->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin_Polymerization Actin Stress Fiber Formation & Contraction p_Cofilin->Actin_Polymerization Promotes Cell_Migration_Invasion Cell Migration & Invasion Actin_Polymerization->Cell_Migration_Invasion Inhibitor Fluorinated Benzo[b]thiophene- 2-carboxylic Acid Isomers Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway and the proposed inhibitory action of fluorinated benzo[b]thiophene-2-carboxylic acid isomers.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesis of Fluorinated Benzo[b]thiophene-2-carboxylic Acid Isomers Cell_Culture Culturing Cancer Cell Lines (e.g., MDA-MB-231) Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot for RhoA/ROCK Pathway Protein Expression Cell_Culture->Western_Blot Data_Analysis Data Analysis and SAR Determination MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Identification of Lead Isomer(s) for Further Development Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the anticancer activity of the synthesized compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 7-Fluorobenzo[b]thiophene-2-carboxylic acid, a compound often utilized in medicinal chemistry and materials science. The following procedures are based on established safety data for structurally similar compounds and are intended to provide a clear, step-by-step approach to responsible waste management.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure. The solid, often powdered, form of this chemical necessitates measures to avoid dust formation and inhalation.

Table 1: Recommended Personal Protective Equipment

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or glassesProtects against airborne particles and splashes.
Hand Protection Nitrile or other appropriate chemical-resistant glovesPrevents skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder to avoid inhalation of dust particles.
Protective Clothing Laboratory coat or other protective clothingMinimizes the risk of skin contact with the chemical.

II. Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain the Spill: Use personal protective equipment.[1] Avoid creating dust.[1]

  • Collect the Material: Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal.[1][2][3]

  • Decontaminate the Area: Once the bulk material is collected, decontaminate the spill area with a suitable solvent or cleaning agent.

  • Prohibit Drainage Entry: Do not allow the product or cleaning materials to enter drains or waterways.[1]

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. This chemical waste is generally considered hazardous and requires disposal at an approved waste disposal facility.[2][3][4][5]

Operational Disposal Plan:

  • Containerization: Place the waste material in a clearly labeled, sealed, and suitable container.

  • Waste Classification: Classify the waste as hazardous in line with regulatory guidelines.[2]

  • Professional Disposal: Arrange for the collection and disposal of the container by a licensed and approved chemical waste disposal company.[2][3][4][5] Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Chemical Waste for Disposal identify Identify Chemical: This compound start->identify assess_hazards Assess Hazards (Solid, Potential Irritant) identify->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->select_ppe containerize Package in Labeled, Sealed Container select_ppe->containerize classify_waste Classify as Hazardous Waste containerize->classify_waste professional_disposal Arrange for Professional Waste Disposal Service classify_waste->professional_disposal end_disposal End: Proper Disposal Complete professional_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 7-Fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 7-Fluorobenzo[b]thiophene-2-carboxylic acid in a laboratory setting. The following procedures are based on established best practices for managing hazardous chemical compounds with similar toxicological profiles.

Hazard and Exposure Data

While specific quantitative occupational exposure limits for this compound have not been established, the primary hazards identified are summarized below. All handling procedures should aim to minimize any direct exposure.

Hazard ClassificationDescriptionPrecautionary Statement
Skin IrritationCauses skin irritation.[1]H315: Wear protective gloves. Wash skin thoroughly after handling.[1]
Eye IrritationCauses serious eye irritation.[1]H319: Wear eye protection/face protection.[1]
Respiratory IrritationMay cause respiratory irritation.[1]H335: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent contact and inhalation.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling organic acids.[2][3] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened.
Respiratory Protection Fume Hood & RespiratorAll work involving the handling of solid this compound must be conducted in a certified chemical fume hood to minimize dust inhalation. If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Designate a specific area within the fume hood for the handling of the compound to contain any potential spills.

  • Assemble all necessary equipment and reagents before commencing work to minimize the duration of handling.

2. Weighing and Transfer:

  • Perform all weighing and transferring of the solid compound within the chemical fume hood.

  • Use a tared container for weighing.

  • Handle the solid with care to avoid generating dust.

3. Experimental Procedure:

  • Keep the fume hood sash at the lowest practical height throughout the experiment.

  • Continuously monitor the reaction for any unforeseen changes.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Properly label and store any resulting products or mixtures.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: Should the compound be dissolved in a solvent, the resulting solution must be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Sharp Objects: Any contaminated sharp objects, such as syringe needles, must be disposed of in a designated sharps container.

  • Non-Cross-Contamination: It is imperative not to mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures.

2. Container Management:

  • All waste containers must be kept securely closed when not in use.

  • Containers must be labeled with the full chemical name and the words "Hazardous Waste."

3. Waste Pickup:

  • Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_area Designate Handling Area prep_ppe->prep_area prep_materials Assemble Materials prep_area->prep_materials weigh_transfer Weigh and Transfer in Fume Hood prep_materials->weigh_transfer Proceed to Handling experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Experiment Complete segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Store for Hazardous Waste Pickup segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.